(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol
Description
Properties
IUPAC Name |
(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOLLNVCYSUXCP-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCl)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CCl)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol
Abstract
(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical industry. Its specific stereochemistry and functional groups make it a highly valuable building block, most notably as a key intermediate in the synthesis of the P2Y12 platelet inhibitor, Ticagrelor.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, stereochemical significance, spectroscopic profile, and synthetic methodologies. It is intended for researchers, chemists, and process development professionals engaged in medicinal chemistry and drug manufacturing.
Introduction and Core Properties
This compound is a secondary alcohol characterized by a difluorinated phenyl ring, a chloromethyl group, and a single chiral center at the carbinol carbon (C1). The "(1R)" designation specifies the absolute configuration at this stereocenter, which is crucial for its biological efficacy in downstream active pharmaceutical ingredients (APIs). Chiral alcohols are fundamental building blocks in the synthesis of single-enantiomer drugs, as stereochemistry is a key determinant of a drug's safety and efficacy.[3][4][5]
Molecular Structure and Identification
The structure combines a robust aromatic core with reactive functional groups, making it a versatile synthetic intermediate.
Caption: General workflow for the asymmetric synthesis of the target chiral alcohol.
Biocatalytic Reduction Protocol (Exemplary)
Biocatalysis offers a green, highly selective, and efficient route to chiral alcohols. [6][7][8]The use of ketoreductase (KRED) enzymes is particularly effective for reducing prochiral ketones with high enantiomeric excess (e.e.). [9][10] Objective: To produce (R)-2-chloro-1-(3,4-difluorophenyl)ethanol via enzymatic reduction.
Methodology:
-
Enzyme and Cofactor Preparation: A suitable (R)-selective ketoreductase enzyme is prepared, either as an isolated enzyme or within whole-cell systems (e.g., recombinant E. coli). A cofactor regeneration system (e.g., glucose/glucose dehydrogenase for NADPH) is prepared in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Reaction Setup: The substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, is dissolved in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and added to the buffered enzyme/cofactor solution under controlled temperature (e.g., 30°C) and agitation.
-
Bioconversion: The reaction is monitored over time (e.g., 12-24 hours) using an appropriate analytical technique, such as chiral HPLC or GC, to determine substrate conversion and the enantiomeric excess of the product.
-
Work-up and Isolation: Upon completion, the reaction mixture is quenched. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product can be purified further by silica gel chromatography if necessary to yield the final product with high chemical and optical purity (>99% e.e.).
Causality: The enzyme's active site is inherently chiral. It binds the ketone in a specific orientation, allowing the hydride transfer from the NADPH cofactor to occur on only one of the two prochiral faces of the carbonyl group, leading to the exclusive formation of the (R)-enantiomer.
Chemical Asymmetric Reduction
Alternatively, chemical methods using chiral catalysts, such as those based on borane reagents (e.g., Corey-Bakshi-Shibata (CBS) catalyst or Alpine Borane), can be employed. [11]In this approach, a stoichiometric or catalytic amount of a chiral ligand or reagent directs the hydride reduction of the ketone, achieving high enantioselectivity. These methods, while effective, can sometimes require cryogenic temperatures and strictly anhydrous conditions.
Applications in Drug Development
The primary and most critical application of this compound is its role as a precursor in the multi-step synthesis of Ticagrelor. [12]
Caption: Simplified role of the chiral alcohol in the synthetic pathway to Ticagrelor.
In the synthesis, the chiral alcohol is typically converted into a corresponding chiral cyclopropylamine, specifically (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. This transformation locks in the critical stereochemistry derived from the alcohol. This cyclopropylamine intermediate is then coupled with the complex triazolopyrimidine core of the drug molecule to assemble the final API. [13][14]The precise stereochemistry of the starting alcohol is directly translated into the final drug, ensuring its proper interaction with the target receptor.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. Users should consult the Safety Data Sheet (SDS) provided by the supplier. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.
References
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Journal of Industrial Microbiology and Biotechnology. Production of chiral alcohols from prochiral ketones by microalgal photo-biocatalytic asymmetric reduction reaction. Available at: [Link].
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Applied Microbiology and Biotechnology. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes. Available at: [Link].
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Biotechnology Advances. Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols. Available at: [Link].
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ResearchGate. (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available at: [Link].
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Spiess, A. (2020). Chiral alcohols: Significance and symbolism. Available at: [Link].
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Journal of Chemical and Pharmaceutical Research. Novel synthetic methodology for the synthesis of Ticagrelor. Available at: [Link].
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Jiangxi Zhongding Biotechnology Co., Ltd. 2-Chloro-1-(3,4-difluorophenyl)ethanone. Available at: [Link].
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Scientific Reports. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. PMC. Available at: [Link].
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ORBi. Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. Available at: [Link].
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An In-Depth Technical Guide to (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol, with the CAS number 1006376-60-8, is a chiral chlorohydrin that has emerged as a critical building block in modern pharmaceutical synthesis. Its primary significance lies in its role as a key intermediate in the manufacturing of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[1][2] The precise stereochemistry of this alcohol is paramount for the efficacy of the final active pharmaceutical ingredient (API), making its enantioselective synthesis a topic of considerable interest and optimization in process chemistry.
This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, methods for its synthesis and purification, analytical techniques for its characterization and enantiomeric purity assessment, and its pivotal role in the synthesis of Ticagrelor. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively work with this important chiral intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1006376-60-8 |
| Molecular Formula | C₈H₇ClF₂O |
| Molecular Weight | 192.59 g/mol |
| Appearance | Clear, almost colorless, viscous liquid |
| Boiling Point | 256.3 ± 35.0 °C at 760 mmHg |
| Density | 1.4 ± 0.1 g/cm³ |
| Flash Point | 108.8 ± 25.9 °C |
Synthesis of the Precursor: 2-Chloro-1-(3,4-difluorophenyl)ethanone
The primary precursor for the synthesis of this compound is the corresponding ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone (CAS: 51336-95-9).[3] This intermediate is typically synthesized via a Friedel-Crafts acylation reaction.
A common method involves the reaction of 1,2-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5] The reaction must be carefully controlled to ensure regioselectivity and minimize the formation of byproducts.
Illustrative Synthetic Workflow for 2-Chloro-1-(3,4-difluorophenyl)ethanone
Caption: Simplified workflow of the CBS reduction mechanism.
Detailed Experimental Protocol for CBS Reduction:
-
Materials:
-
2-Chloro-1-(3,4-difluorophenyl)ethanone
-
(R)-Methyl-CBS catalyst (or other appropriate (R)-oxazaborolidine)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1M solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add the (R)-Methyl-CBS catalyst (typically 5-10 mol%) and anhydrous THF.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the borane-dimethyl sulfide complex to the catalyst solution and stir for 10-15 minutes.
-
In a separate flask, dissolve 2-chloro-1-(3,4-difluorophenyl)ethanone (1 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the pre-formed catalyst-borane complex, maintaining the temperature between 0-5 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0-5 °C.
-
Allow the mixture to warm to room temperature and then add 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Biocatalytic Synthesis: Ketoreductase (KRED) Mediated Reduction
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols. [6][7]This method often proceeds with excellent enantioselectivity (>99% ee) under mild reaction conditions (ambient temperature and neutral pH). [8] Mechanism of KRED-Mediated Reduction:
KREDs utilize a cofactor, typically NADPH or NADH, as a hydride source. The enzyme's chiral active site binds the ketone substrate in a specific orientation, allowing for the hydride to be delivered to only one face of the carbonyl group, thus ensuring high enantioselectivity. A cofactor regeneration system is usually employed to make the process economically viable on a larger scale. Common regeneration systems include the use of a sacrificial alcohol like isopropanol and a corresponding alcohol dehydrogenase, or a glucose/glucose dehydrogenase (GDH) system. [9]
Caption: Workflow for the biocatalytic reduction using a ketoreductase.
Detailed Experimental Protocol for KRED-Mediated Reduction:
-
Materials:
-
2-Chloro-1-(3,4-difluorophenyl)ethanone
-
A suitable ketoreductase (KRED) enzyme preparation
-
NADP⁺ or NAD⁺
-
Cofactor regeneration system components (e.g., isopropanol or glucose and glucose dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate or another suitable extraction solvent
-
-
Procedure:
-
Prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0).
-
To the buffer, add the KRED, the cofactor (NADP⁺ or NAD⁺), and the components of the cofactor regeneration system.
-
Add the substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone. The substrate may be added neat or as a solution in a water-miscible co-solvent to improve solubility.
-
Stir the reaction mixture at a controlled temperature (typically 25-35 °C).
-
Monitor the reaction progress by HPLC, analyzing for substrate consumption and product formation.
-
Upon completion, the reaction mixture is typically worked up by extraction. Add an organic solvent such as ethyl acetate to the reaction mixture and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified if necessary, for example, by column chromatography.
-
Purification and Characterization
Purification
The primary method for purifying this compound is flash column chromatography on silica gel. [10][11][12]A gradient of ethyl acetate in hexane is typically used as the eluent. The exact ratio will depend on the specific impurities present and should be determined by TLC analysis prior to the column run.
For material that is already of high purity, recrystallization can be an effective final purification step, although finding a suitable solvent system for this viscous liquid can be challenging.
Characterization and Enantiomeric Purity Analysis
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. [13][14][15]* Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for determining the enantiomeric purity (enantiomeric excess, ee) of the final product. [16][17][18] Illustrative Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase is often effective. Examples include columns packed with coated or immobilized cellulose or amylose derivatives, such as a Chiralcel® or Lux® column. [19][20]* Mobile Phase: A typical mobile phase for normal phase chiral HPLC is a mixture of n-hexane and isopropanol. The exact ratio may need to be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.
The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers in the chromatogram.
Application in the Synthesis of Ticagrelor
This compound is a crucial chiral building block in the synthesis of Ticagrelor. [2]The synthesis of Ticagrelor is a multi-step process, and the introduction of this chlorohydrin intermediate is a key step in constructing the final molecule with the correct stereochemistry. The chiral alcohol is typically converted to a chiral epoxide, which then undergoes further reactions to build the cyclopentane ring system of Ticagrelor.
Safety and Handling
According to the Safety Data Sheet (SDS), this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage, and may cause respiratory irritation. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Conclusion
This compound is a high-value chiral intermediate with a critical application in the pharmaceutical industry. Its successful synthesis with high enantiomeric purity is a key challenge that can be addressed through either advanced chemical methods like the CBS reduction or through efficient and green biocatalytic routes using ketoreductases. A thorough understanding of the synthesis, purification, and analytical characterization of this compound is essential for any researcher or process chemist working in the field of drug development, particularly in the synthesis of modern antiplatelet therapies.
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A Technical Guide to the Chirality of 2-chloro-1-(3,4-difluorophenyl)ethanol: Synthesis, Resolution, and Analysis
Abstract
This technical guide provides an in-depth exploration of the chirality of 2-chloro-1-(3,4-difluorophenyl)ethanol, a critical chiral intermediate in the synthesis of the P2Y12 receptor antagonist, Ticagrelor.[1][2] The stereochemistry of this halohydrin is paramount to the efficacy of the final active pharmaceutical ingredient (API). This document details the scientifically robust and industrially proven methodologies for producing enantiomerically pure forms of this compound, with a primary focus on state-of-the-art biocatalytic asymmetric reduction. Furthermore, it furnishes validated analytical protocols for the precise determination of enantiomeric purity. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, offering both theoretical causality and practical, step-by-step experimental workflows.
Introduction: The Central Role of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles due to the stereospecific nature of biological receptors and enzymes.[3] The case of 2-chloro-1-(3,4-difluorophenyl)ethanol serves as a pertinent example; its specific stereoisomers are required building blocks for the synthesis of advanced pharmaceuticals like Ticagrelor, an effective treatment for acute coronary syndromes.[1] Consequently, the ability to selectively synthesize and accurately quantify a single enantiomer is not merely an academic exercise but a critical requirement for drug safety and efficacy.
This guide moves beyond a simple recitation of methods. As a Senior Application Scientist, the objective is to elucidate the causality behind procedural choices, comparing modern enzymatic routes with classical chemical methods, and to provide self-validating, reproducible protocols for both synthesis and analysis.
Synthesis of the Prochiral Precursor: 2-chloro-1-(3,4-difluorophenyl)ethanone
The logical starting point for any stereoselective synthesis is the prochiral precursor. In this case, it is the ketone 2-chloro-1-(3,4-difluorophenyl)ethanone (CAS 51336-95-9).[4][5]
This intermediate is typically synthesized via a Friedel-Crafts acylation , a cornerstone reaction in aromatic chemistry.[6] The reaction involves treating 1,2-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Reaction Rationale: The Lewis acid coordinates to the chloroacetyl chloride, forming a highly electrophilic acylium ion (or a polarized complex). This electrophile is then attacked by the electron-rich 1,2-difluorobenzene ring. The electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring, which may necessitate slightly more forcing conditions (e.g., increased temperature or higher catalyst loading) than for more activated rings.[7] Acylation is expected to occur primarily at the 4-position, para to one fluorine and meta to the other, due to directing effects and steric considerations.
Stereoselective Synthesis of 2-chloro-1-(3,4-difluorophenyl)ethanol
The conversion of the prochiral ketone to the chiral alcohol is the most critical step. While classical chiral resolution is a possibility, modern asymmetric synthesis is vastly superior as it avoids the inherent 50% loss of material.
3.1 The Modern Paradigm: Biocatalytic Asymmetric Reduction
Biocatalysis, specifically the use of ketoreductase (KRED) enzymes, has emerged as the premier industrial method for this transformation. These enzymes offer unparalleled stereoselectivity (>99% enantiomeric excess), operate under mild, environmentally benign conditions (aqueous media, ambient temperature), and can handle remarkably high substrate concentrations.[1]
Causality of Biocatalytic Selection: KREDs are highly evolved natural catalysts. Their three-dimensional active site creates a chiral environment that precisely orients the prochiral ketone. A hydride, delivered from a cofactor (NADH or NADPH), can then only attack the carbonyl face from one direction, leading to the formation of a single enantiomer. The choice of enzyme dictates which enantiomer is produced.
Experimental Protocol 1: Synthesis of (R)-2-chloro-1-(3,4-difluorophenyl)ethanol
This protocol is based on the use of a ketoreductase co-expressed with a glucose dehydrogenase (GDH) for cofactor regeneration, a field-proven strategy for driving the reaction to completion at high substrate loads.[1]
Objective: To produce the (R)-enantiomer with high enantiomeric excess and high conversion.
Materials:
-
2-chloro-1-(3,4-difluorophenyl)ethanone
-
Lyophilized E. coli cells co-expressing a ketoreductase (e.g., PpKR8) and a glucose dehydrogenase (e.g., BsGDH)
-
D-Glucose
-
NAD⁺ (or NADP⁺, depending on enzyme preference)
-
Phosphate Buffer (e.g., 100 mM, pH 6.0)
-
Dimethyl sulfoxide (DMSO)
-
Sodium Carbonate solution (e.g., 2.0 M) for pH control
-
Ethyl acetate for extraction
Methodology:
-
To a temperature-controlled reaction vessel, add phosphate buffer.
-
Add D-glucose (1.25 molar equivalents relative to the ketone) and NAD⁺ (to a final concentration of ~0.5 mM).
-
Add the lyophilized co-expressing cells (e.g., 10-15 g/L).
-
Pre-incubate the mixture for 10-15 minutes at 35 °C with stirring (e.g., 400 rpm).
-
Prepare a stock of the ketone substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, in DMSO (e.g., to achieve a final reaction concentration of up to 300 g/L with 5% v/v DMSO).
-
Add the ketone stock to the reaction vessel to initiate the reduction.
-
Maintain the pH of the reaction at 6.0 using an automated titrator dispensing 2.0 M Na₂CO₃. The oxidation of glucose to gluconic acid by GDH will cause the pH to drop if not controlled.
-
Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing via chiral HPLC (see Section 4).
-
Upon completion (typically >99% conversion), extract the entire mixture with an equal volume of ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-alcohol.
Visualizing the Biocatalytic Workflow
Sources
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- 7. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Spectroscopic Characterization of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol
This document provides an in-depth technical guide on the spectroscopic characterization of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol, a key chiral building block in the synthesis of various pharmaceutical compounds. The following sections detail the principles, experimental protocols, and data interpretation for the primary spectroscopic techniques used to elucidate and verify the structure of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Overview
This compound is a chiral halohydrin with the molecular formula C₈H₇ClF₂O and a molecular weight of 192.59 g/mol .[1][2][3][4][5] Its structure consists of a 3,4-difluorophenyl ring attached to a chiral ethanol backbone, which is further substituted with a chlorine atom. The precise and unambiguous confirmation of this structure is paramount for its use in drug development and is achieved through a combination of spectroscopic methods.
The overall workflow for the spectroscopic analysis is a multi-step process, ensuring both identity and purity are confirmed.
Caption: A typical workflow for the spectroscopic characterization of a small molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential, with 2D techniques like COSY providing further confirmation of proton-proton couplings.
Expertise & Experience: Solvent Selection
The choice of a deuterated solvent is the first critical step in preparing an NMR sample. The solvent must dissolve the analyte without introducing interfering signals.[6] For a moderately polar compound like a substituted phenylethanol, deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[6][7] If solubility is an issue, more polar solvents like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used.[6] However, the hydroxyl proton of the analyte may exchange with deuterium in methanol, leading to the disappearance of its signal. For this guide, we will assume the use of CDCl₃.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire a minimum of 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Acquire a sufficient number of scans (typically several hundred to thousands) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Data Interpretation
The following table summarizes the predicted chemical shifts (δ) in ppm relative to TMS, multiplicities, and coupling constants (J) in Hertz.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-α | ~5.0 | dd | 1H | CH-OH |
| H-β | ~3.8 | m | 2H | CH₂-Cl |
| Aromatic H | 7.1-7.4 | m | 3H | Ar-H |
| OH | Variable (e.g., ~2.5) | br s | 1H | OH |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C-α | ~72 | CH-OH |
| C-β | ~48 | CH₂-Cl |
| Aromatic C | 115-125 (d, J(C-F)) | Ar-CH |
| Aromatic C (ipso) | 138-142 (d, J(C-F)) | Ar-C |
| Aromatic C-F | 148-152 (dd, J(C-F)) | Ar-CF |
-
¹H NMR Analysis: The proton on the carbon bearing the hydroxyl group (H-α) is expected to appear as a doublet of doublets (dd) due to coupling with the two diastereotopic protons of the adjacent chloromethyl group. The chloromethyl protons (H-β) will likely appear as a multiplet. The aromatic protons will reside in the typical downfield region, showing complex splitting patterns due to both H-H and H-F couplings. The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent.
-
¹³C NMR Analysis: The carbon attached to the oxygen (C-α) is expected around 72 ppm, while the carbon bonded to chlorine (C-β) will be further upfield, around 48 ppm.[8] The aromatic region will show six distinct signals, with the carbons directly bonded to fluorine exhibiting large coupling constants (J(C-F)), which is a key diagnostic feature.
Caption: Molecular structure and predicted NMR assignments for the compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: Sample Preparation
For a viscous liquid or solid, the simplest and most common method for IR analysis is to use a neat (thin film) sample on a salt plate (e.g., NaCl or KBr). This avoids the use of solvents which have their own IR absorptions and can obscure important regions of the spectrum. Another robust method is Attenuated Total Reflectance (ATR), where the sample is placed directly on a crystal (e.g., diamond or germanium) and the spectrum is recorded.
Experimental Protocol: ATR-IR
-
Instrument Setup: Ensure the ATR crystal is clean by wiping it with isopropanol and taking a background spectrum.
-
Sample Application: Place a single drop of the neat this compound directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
Data Interpretation
The IR spectrum will provide clear evidence for the key functional groups.
| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3600-3200 | Strong, Broad | O-H stretch | Alcohol |
| 3100-3000 | Medium | C-H stretch | Aromatic |
| 3000-2850 | Medium | C-H stretch | Aliphatic |
| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1250-1150 | Strong | C-F stretch | Aryl Fluoride |
| 1100-1000 | Strong | C-O stretch | Alcohol |
| 800-600 | Strong | C-Cl stretch | Alkyl Chloride |
The most diagnostic peak will be the broad O-H stretch centered around 3400 cm⁻¹, which is characteristic of a hydrogen-bonded alcohol.[9][10][11] The presence of strong absorptions for C-F, C-O, and C-Cl bonds confirms the halogenated alcohol structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like alcohols, as it typically keeps the molecule intact.[12][13][14][15]
Expertise & Experience: Ionization Method
ESI is the preferred method for this compound because it is polar and can be readily protonated to form a pseudomolecular ion [M+H]⁺ or adducted with sodium to form [M+Na]⁺. This minimizes fragmentation during ionization, allowing for clear determination of the molecular weight.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount (0.1%) of formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition: Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500.
-
High-Resolution MS (HRMS): For accurate mass measurement, use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap mass spectrometer to confirm the elemental composition.
Data Interpretation
-
Molecular Ion: The molecular weight of C₈H₇ClF₂O is 192.59. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show a characteristic isotopic pattern for any chlorine-containing fragment. The primary pseudomolecular ion is expected at m/z 193.02 ([M+H]⁺ for ³⁵Cl) with a smaller A+2 peak at m/z 195.02 ([M+H]⁺ for ³⁷Cl).
-
Fragmentation: Although ESI is a soft technique, some fragmentation can be induced. Key expected fragments would arise from the loss of water ([M+H - H₂O]⁺) at m/z 175.01 or the loss of the chloromethyl group.
-
HRMS Confirmation: High-resolution mass spectrometry would confirm the elemental composition. For C₈H₈ClF₂O⁺ ([M+H]⁺), the calculated exact mass is 193.0228, which should be observed within a 5 ppm mass accuracy.
Summary of Spectroscopic Data
| Technique | Key Feature | Interpretation |
| ¹H NMR | Multiplets at ~5.0, ~3.8, and 7.1-7.4 ppm | Confirms the -CH(OH)-CH₂Cl backbone and substituted phenyl ring. |
| ¹³C NMR | Peaks at ~72, ~48 ppm and C-F coupled aromatic signals | Verifies the carbon skeleton and the presence of fluorine atoms. |
| IR | Broad band at 3600-3200 cm⁻¹; Strong bands at 1250-1150 and 800-600 cm⁻¹ | Confirms the presence of O-H, C-F, and C-Cl functional groups. |
| MS (ESI) | [M+H]⁺ ion cluster at m/z 193/195 | Confirms the molecular weight and the presence of one chlorine atom. |
References
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Interpreting Infra-red Spectra. Chemguide. [Link]
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(1S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. Chemsrc. [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
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Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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interpreting C-13 NMR spectra. Chemguide. [Link]
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(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol starting materials
An In-Depth Technical Guide to the Starting Materials and Synthesis of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol
Introduction
This compound is a high-value chiral halohydrin that serves as a critical building block in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[1][2] The biological activity of Ticagrelor is intrinsically linked to the precise stereochemistry of its precursors, making the enantioselective synthesis of the (1R)-configured alcohol paramount.
The central challenge in producing this intermediate is the efficient and highly selective construction of the chiral center at the carbinol carbon. This guide, intended for researchers and drug development professionals, provides a detailed examination of the foundational starting materials and dissects the principal synthetic strategies employed to achieve this stereochemical control. We will explore the causality behind various experimental choices, comparing biocatalytic, chemo-catalytic, and stoichiometric approaches to the asymmetric reduction of the key prochiral ketone precursor.
Core Starting Material: The Prochiral Ketone
The synthesis of this compound universally proceeds via the asymmetric reduction of its corresponding prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone .[1][3][4] This α-chloro ketone is the immediate and most crucial precursor, and its synthesis is the logical starting point for any manufacturing campaign.
Synthesis of 2-chloro-1-(3,4-difluorophenyl)ethanone
The most direct and industrially viable route to this ketone is the Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride.[5] This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the difluorinated phenyl ring, yielding the desired substrate for the subsequent asymmetric reduction.
Table 1: Properties of 2-chloro-1-(3,4-difluorophenyl)ethanone
| Property | Value |
| CAS Number | 51336-95-9[4] |
| Molecular Formula | C₈H₅ClF₂O[5] |
| Molecular Weight | 190.57 g/mol [5] |
| Appearance | White to light yellow powder or lump[6][7] |
| Primary Application | Key intermediate for asymmetric reduction[6] |
Pathways to Asymmetric Synthesis
With the prochiral ketone in hand, the critical step is the enantioselective reduction of the carbonyl group. Three dominant methodologies have proven effective: biocatalysis, asymmetric chemo-catalysis, and stoichiometric reduction with chiral reagents.
Biocatalytic Asymmetric Reduction
Biocatalysis has emerged as a powerful and green methodology for producing chiral alcohols with exceptional enantiopurity.[1] This approach leverages the inherent stereoselectivity of enzymes, specifically ketoreductases (KREDs), which can reduce the ketone to the desired (1R)-alcohol with near-perfect fidelity.[8]
Causality and Mechanism: KREDs utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH), as the hydride source. The enzyme's active site is a precisely shaped chiral pocket that binds the ketone substrate in a specific orientation. This enforced orientation ensures that the hydride is delivered to only one face of the carbonyl, leading to the formation of a single alcohol enantiomer. To make the process economically viable, a cofactor regeneration system is almost always employed, where a sacrificial substrate (like glucose or isopropanol) is used by a second enzyme (e.g., glucose dehydrogenase) to regenerate the expensive NADH/NADPH.[3]
Table 2: Comparison of Biocatalytic Systems for (1R)-Alcohol Synthesis
| Biocatalyst System | Substrate Conc. | Conversion | Enantiomeric Excess (ee) | Reference |
| KRED KR-01 | 500 g/L | ~100% | >99.9% (S-enantiomer) | [9] |
| PpKR8 & BsGDH (co-expressed) | 300 g/L | 100% | >99.9% (R-enantiomer) | [1][3] |
| LsCRM4 (engineered) | Neat Substrate | High | >99% (S-enantiomer) | [10] |
Experimental Protocol: Whole-Cell Bioreduction with Co-expressed PpKR8 and BsGDH [1]
-
Biocatalyst Preparation: Lyophilized E. coli cells co-expressing the ketoreductase PpKR8 and glucose dehydrogenase from Bacillus subtilis (BsGDH) are prepared.
-
Reaction Setup: A reaction vessel is charged with a phosphate buffer (pH 7.0).
-
Reagent Addition: The substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, is added to a final concentration of 300 g/L. Glucose (as the ultimate reductant for cofactor regeneration) and the cofactor NAD⁺ (0.5 mM) are added.
-
Initiation: The reaction is initiated by adding the lyophilized cell powder (15 g/L).
-
Reaction Conditions: The mixture is agitated at a controlled temperature (e.g., 30°C) and pH.
-
Monitoring and Work-up: The reaction progress is monitored by HPLC. Upon completion (typically within 6 hours), the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layer is then concentrated to yield the product.
Asymmetric Chemo-catalytic Reduction
This strategy utilizes a small amount of a chiral transition-metal complex to catalyze the reduction of the ketone. It is a highly efficient method that can be broadly categorized into asymmetric hydrogenation and asymmetric transfer hydrogenation.
Asymmetric Hydrogenation: This process uses molecular hydrogen (H₂) as the terminal reductant. Ruthenium(II) complexes containing chiral ligands, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), have proven highly effective for the hydrogenation of α-chloro aromatic ketones.[11][12] The chiral ligand creates a specific steric and electronic environment around the metal center, which directs the coordination of the ketone and the subsequent hydride transfer from the metal to a specific face of the carbonyl.
Asymmetric Transfer Hydrogenation (ATH): Instead of H₂ gas, ATH uses a stable and easily handled hydrogen donor molecule, most commonly a mixture of formic acid and triethylamine (HCOOH/TEA).[13][14] Chiral ruthenium or rhodium catalysts facilitate the transfer of hydrogen from the donor to the ketone substrate. This method avoids the need for high-pressure hydrogenation equipment, making it highly practical for laboratory and industrial settings.[14]
Experimental Protocol: Asymmetric Transfer Hydrogenation [13]
-
Inert Atmosphere: A reaction flask is charged with the substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone (1.0 eq), and a suitable chiral ruthenium catalyst (e.g., 0.00066 eq). The flask is purged with an inert gas (e.g., nitrogen or argon).
-
Solvent Addition: Anhydrous solvent (e.g., dichloromethane or toluene) is added.
-
Hydrogen Donor: A pre-mixed solution of formic acid and triethylamine is added to the reaction mixture at room temperature.
-
Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 30°C) overnight.
-
Monitoring and Quenching: The reaction is monitored by TLC or HPLC. Once the starting material is consumed, the reaction is quenched by the addition of water.
-
Work-up and Purification: The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the optically pure alcohol.
Stoichiometric Asymmetric Reduction (Corey-Itsuno / CBS Reduction)
The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a classic and reliable method for the enantioselective reduction of prochiral ketones.[15][16] It employs a catalytic amount of a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[17][18]
Causality and Mechanism: The reaction proceeds through a highly organized, six-membered ring transition state.[19] The borane (BH₃) first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom. The ketone's carbonyl oxygen then coordinates to this now more Lewis-acidic boron, orienting the ketone's large and small substituents to minimize steric clash with the catalyst's chiral framework. The hydride is then delivered intramolecularly from the coordinated borane to one face of the carbonyl, ensuring high enantioselectivity.[20]
Experimental Protocol: CBS Reduction [13]
-
Catalyst Preparation: In a flask under an inert atmosphere, a chiral precursor such as (S)-diphenylprolinol is dissolved in an anhydrous solvent like toluene. Trimethoxyborane is added, and the mixture is heated (e.g., 40°C) to form the oxazaborolidine catalyst in situ.
-
Borane Addition: A solution of borane dimethyl sulfide complex is added slowly while maintaining the temperature.
-
Substrate Addition: A solution of 2-chloro-1-(3,4-difluorophenyl)ethanone in toluene is added dropwise to the catalyst-borane mixture over a period of time (e.g., 2 hours) at a controlled temperature (e.g., 40°C).
-
Reaction Completion: The reaction is stirred for an additional period (e.g., 1 hour) after the addition is complete.
-
Quenching: The reaction is cooled (e.g., to 10°C) and carefully quenched by the slow addition of methanol to destroy excess borane.
-
Work-up: The mixture is subjected to distillation under reduced pressure to remove volatile components. The resulting residue is then washed with water, and the organic phase containing the product is isolated.
Comparative Analysis and Conclusion
The choice of synthetic route to this compound depends on factors such as scale, cost, available equipment, and environmental considerations.
Table 3: Strategic Comparison of Asymmetric Reduction Methods
| Metric | Biocatalysis | Chemo-catalysis (ATH) | CBS Reduction |
| Enantioselectivity | Excellent (>99.9% ee is common)[3][9] | Very Good to Excellent (>98% ee)[13] | Very Good to Excellent (>95% ee)[17] |
| Substrate Loading | Very High (up to 500 g/L)[9] | Moderate | Moderate |
| Reagent Cost | Potentially low (enzyme can be reused) | High (precious metal catalyst) | Moderate (chiral auxiliary and borane) |
| Safety/Handling | High (aqueous, mild conditions) | Moderate (solvents, H₂ gas risk) | Low (pyrophoric borane reagents) |
| Environmental Impact | Low ("Green Chemistry") | Moderate (solvents, metal waste) | High (borane waste, solvents) |
| Scalability | Excellent | Excellent | Good |
References
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Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815. Organic Process Research & Development - ACS Publications. [Link]
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Asymmetric Hydrogenation of α-Chloro Aromatic Ketones Catalyzed by η6-Arene/TsDPEN−Ruthenium(II) Complexes. Organic Letters - ACS Publications. [Link]
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LsCRM4‐catalyzed 2‐chloro‐1‐(3,4‐difluorophenyl)ethanone reduction to (1S)‐2‐chloro‐1‐(3,4‐difluorophenyl)ethanol in the neat substrate bioreaction system. Biotechnology and Bioengineering. [Link]
-
Enzymatic reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone with ketoreductase KR-01. ResearchGate. [Link]
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-
Asymmetric reduction of α‐halogenated ketones using Lactobacillus brevis ADH. ResearchGate. [Link]
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The Versatility of 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone in Chemical Synthesis. Techemdry. [Link]
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2-Chloro-1-(3,4-difluorophenyl)ethanone. Jiangxi Zhongding Biotechnology Co., Ltd.. [Link]
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Corey–Itsuno reduction. Wikipedia. [Link]
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Corey–Itsuno reduction. Grokipedia. [Link]
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Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC - NIH. [Link]
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Efficient whole-cell biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol from 2-chloro-1-(3,4-difluorophenyl) ethanone in a sustainable reaction system. OUCI. [Link]
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Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815. ACS Publications. [Link]
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Itsuno-Corey Reduction. SynArchive. [Link]
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Asymmetric Hydrogenation of α-Chloro Aromatic Ketones. Sci-Hub. [Link]
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Enantioselective reduction of ketones. Wikipedia. [Link]
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Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC - NIH. [Link]
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Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
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Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]
-
Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. ACS Publications. [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected Aminoketones. SciHorizon. [Link]
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Safety and handling of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol
An In-Depth Technical Guide to the Safe Handling and Application of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol
Introduction: Contextualizing a Key Chiral Intermediate
This compound is a specialized chiral alcohol of significant interest to the pharmaceutical industry. Its primary application is as a critical building block in the synthesis of potent therapeutic agents, most notably Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1][2] The stereospecificity of the hydroxyl and chloro groups is paramount to the efficacy of the final active pharmaceutical ingredient (API), making the handling and preservation of its chiral integrity a key operational focus.
This guide moves beyond generic safety data to provide a practical, field-proven framework for researchers and process chemists. The causality behind each recommendation is explained to foster a deeper understanding of the risks and to build self-validating safety protocols. This compound is intended for research and analytical purposes only and is not for human use.[3][4]
Section 1: Core Chemical and Physical Profile
A foundational understanding of a compound's physical properties is the first step in a robust risk assessment. These characteristics dictate storage conditions, potential for aerosolization, and appropriate solvent choices.
| Property | Value | Source |
| CAS Number | 51336-97-1 | [3][5][6] |
| Molecular Formula | C₈H₇ClF₂O | [3][4][5] |
| Molecular Weight | 192.59 g/mol | [4][5] |
| Appearance | Data not consistently available; typically a solid or oil. | |
| Solubility | Data not specified; likely soluble in organic solvents. | [5] |
| Storage Temperature | Store at 2-8°C, desiccated. | [5][7] |
| Shelf Life | Approximately 1095 days under proper storage. | [5] |
Section 2: Hazard Identification and GHS Classification
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) pictograms provide an immediate visual warning, while the hazard statements detail the specific nature of the risks.
| GHS Pictogram | Hazard Class | Hazard Statement Code | Hazard Statement Description |
| Eye Damage | H318 | Causes serious eye damage.[7] | |
| Acute Toxicity | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[7] | |
| Skin Irritation | H315 | Causes skin irritation.[7] | |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[7] |
Expert Interpretation: The combination of these hazards necessitates a multi-faceted approach to safety. The acute toxicity warnings (H302/312/332) indicate that all routes of exposure—ingestion, dermal contact, and inhalation—are of concern. The H318 warning is particularly critical; "causes serious eye damage" implies a risk of irreversible injury, mandating more than standard safety glasses. The potential for respiratory irritation (H335) makes it imperative to handle this compound only in a well-ventilated area, preferably a certified chemical fume hood.[7][8]
Section 3: Engineering and Administrative Controls
Before considering Personal Protective Equipment (PPE), the primary strategy is always to engineer out the risk and support this with strict administrative protocols.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, from weighing to reaction setup, must be performed inside a properly functioning chemical fume hood.
-
Rationale: A fume hood serves two primary purposes: it protects the user from inhaling potentially harmful vapors (addressing H332 and H335) and it provides a contained space to manage spills.[9][10]
-
Protocol Validation: Before starting work, verify the fume hood's certification date and check the airflow monitor to ensure it is operating within its specified range. Work with the sash at the lowest practical height and at least 6 inches inside the hood opening to ensure effective containment.[9]
Administrative Controls
-
Restricted Access: Designate specific areas within the laboratory for handling this compound. Access should be limited to trained personnel.[11]
-
Avoid Routine Exposure: Develop work habits that minimize exposure. Never smell or taste chemicals.[8][12]
-
Contingency Planning: Ensure all personnel are familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and spill kits, before beginning work.[3][12]
Section 4: Safe Handling and Experimental Workflow
The following workflow outlines the critical steps for safely handling the compound, from retrieval to use in a reaction. The causality behind each step is crucial for maintaining a safe environment.
Caption: Standard workflow for handling this compound.
Section 5: Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards identified in Section 2. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," requires specific interpretation for this compound.[7]
| PPE Category | Specification | Rationale and Best Practices |
| Eye & Face Protection | Chemical splash goggles and a face shield. | The H318 hazard ("Causes serious eye damage") necessitates protection beyond standard safety glasses. A face shield provides an additional barrier against splashes for the entire face.[7][11][13] |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Provides a barrier against dermal contact (addressing H312 and H315). Inspect gloves for tears before use. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[3][8][12] |
| Body Protection | Chemical-resistant lab coat and closed-toe shoes. | Protects skin and personal clothing from spills. Long pants and sleeves should always be worn in the lab.[9][11] |
| Respiratory Protection | Not typically required if handled in a fume hood. | If engineering controls fail or for large-scale spills, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[14] |
Section 6: Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical. All personnel must be trained on these procedures.
Exposure Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station, holding the eyelids open. Seek immediate specialist medical attention.[7] The severity of the H318 warning cannot be overstated.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[7] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give them half a liter of water to drink. Seek immediate medical attention.[7]
Emergency Response Flowchart
Caption: Generalized emergency response flow for chemical exposure.
Section 7: Spill, Storage, and Disposal
-
Spill Management: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the material into a suitable, labeled container for hazardous waste disposal. Ensure adequate ventilation. Avoid generating dust or vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. The container must be kept tightly closed and stored under an inert atmosphere (e.g., Argon) is recommended to protect against degradation.[5][7]
-
Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of it in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Section 8: Toxicological Summary
References
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ACS Publications. Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. [Link]
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University of California, Riverside. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
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OUCI. Efficient whole-cell biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol. [Link]
-
TigerWeb. Safety in Organic Chemistry Laboratory. [Link]
- Google Patents. CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol.
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PubChem. 1-Chloro-1,1-difluoroethane. [Link]
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California State University, Bakersfield. Safety in the Organic Chemistry Laboratory. [Link]
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University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
- Google Patents. Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol.
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Electronic Code of Federal Regulations (eCFR). 40 CFR 156.212 -- Personal protective equipment statements. [Link]
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National Science Teachers Association. Safer Handling of Alcohol in the Laboratory. [Link]
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Methodological & Application
Synthesis of Ticagrelor from (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol
An Application Note on the Convergent
Abstract
Ticagrelor is a critical oral antiplatelet agent used in the management of acute coronary syndromes. As a direct-acting, reversible P2Y12 receptor antagonist, its complex stereochemical structure demands a precise and robust synthetic strategy. This application note provides a comprehensive, in-depth guide to a convergent synthesis of Ticagrelor. The narrative focuses on the practical execution and chemical rationale of each synthetic stage, beginning with the strategic preparation of the key chiral side-chain, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, from the specified precursor (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol. Subsequent sections detail the synthesis of the core triazolo[4,5-d]pyrimidine moiety and the final convergent coupling and deprotection steps to yield high-purity Ticagrelor. This document is designed to serve as a practical reference, integrating established protocols with mechanistic insights to aid researchers in the successful synthesis of this vital pharmaceutical agent.
The Convergent Synthetic Strategy
The industrial synthesis of Ticagrelor is best approached through a convergent strategy. This involves the independent preparation of key molecular fragments which are then combined in the final stages. This approach maximizes efficiency, simplifies purification, and allows for better control over stereochemistry compared to a linear synthesis. Our detailed protocol is structured around the synthesis of three primary intermediates, which are then assembled to form the final active pharmaceutical ingredient (API).
Caption: High-level overview of the convergent synthesis workflow for Ticagrelor.
Part 1: Synthesis of Key Intermediates
This section details the preparation of the two crucial fragments that will be coupled in the final synthetic stages.
Synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine (CPA)
The synthesis of this chiral amine is arguably the most challenging part of the overall process. The required trans stereochemistry of the cyclopropane ring is established through a stereoselective reaction, and the amine is introduced via a rearrangement. The starting material, this compound, is a product of the stereoselective reduction of its corresponding ketone.[1][2]
Caption: Synthetic pathway for the chiral cyclopropylamine (CPA) side chain.
This reaction establishes the cyclopropane ring with the desired trans configuration. It proceeds via a Horner-Wadsworth-Emmons type reaction following the in situ formation of an epoxide intermediate from the chlorohydrin.
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous toluene.
-
Reagent Addition: Cool the suspension to 0 °C. Add triethylphosphoacetate (1.1 eq.) dropwise, maintaining the temperature below 10 °C. Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases.
-
Reaction: Re-cool the mixture to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous toluene dropwise.
-
Completion: Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring for completion by TLC or HPLC.
-
Work-up: Cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield the target ester.[1]
This two-step, one-pot sequence converts the ester into the final amine.
-
Amidation: Dissolve the purified ester from the previous step in methanol and transfer to a sealed pressure vessel. Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution until saturation. Seal the vessel and stir at room temperature for 24-48 hours. Concentrate the mixture in vacuo to obtain the crude amide.[1]
-
Hofmann Rearrangement: In a separate flask, prepare a solution of sodium hypochlorite (NaOCl, 1.1 eq.) and sodium hydroxide (NaOH, 2.0 eq.) in water and cool to 0 °C. Add the crude amide to this solution while maintaining the temperature below 5 °C.
-
Reaction: Slowly warm the reaction mixture to 60-70 °C and hold for 1-2 hours until the reaction is complete (monitored by HPLC).
-
Extraction: Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolation: The desired amine is often isolated as a salt to improve stability and facilitate purification. For instance, treatment with (R)-mandelic acid can be used for chiral resolution and isolation of the (1R,2S)-amine mandelate salt.[3]
Synthesis of the Protected Triazolo[4,5-d]pyrimidine Core
This intermediate is constructed from a commercially available dichloropyrimidine and the protected cyclopentane fragment.
| Reagent/Parameter | Step 1: Condensation | Step 2: Diazotization |
| Pyrimidine Precursor | 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | - |
| Cyclopentane Precursor | 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][3][4]dioxol-4-yl)oxy)ethanol | - |
| Condensed Intermediate | - | Product from Step 1 |
| Solvent | Ethylene Glycol (MEG) | Acetonitrile/Water |
| Base/Reagent | DIPEA, DBU (catalyst) | Resin-NO2 or NaNO2 / Acetic Acid |
| Temperature | 120-125 °C | Room Temperature |
| Typical Yield | ~75-85% | ~90-95% |
-
Setup: To a solution of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (1.0 eq.) in ethylene glycol, add the protected cyclopentane amine derivative (1.1 eq.).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 4.5 eq.) and a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5]
-
Reaction: Heat the mixture to 120-125 °C for 4-5 hours. Monitor the reaction by HPLC.[5]
-
Work-up: After completion, cool the mixture, dilute with water, and adjust the pH to 4-5 with aqueous HCl. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over MgSO4, and concentrate. The product can be crystallized from an ethyl acetate/n-heptane mixture.[5]
A modern, safer approach utilizes a resin-bound nitrite source, which avoids the generation of toxic NOx gases.
-
Preparation: To a stirred solution of the condensed intermediate from the previous step (1.0 eq.) in an acetonitrile/water mixture, add the "Resin-NO2" reagent (a polymer-supported nitrite).[5]
-
Reaction: Stir the reaction at room temperature for 30-60 minutes. The reaction is typically rapid.
-
Isolation: Upon completion, filter off the resin and wash it with acetonitrile. The filtrate contains the desired triazolo[4,5-d]pyrimidine product. Concentrate the solution in vacuo to obtain the crude product, which is often used directly in the next step without further purification.[5]
Part 2: Convergent Assembly and Final Deprotection
In the final stage, the two key intermediates are coupled, followed by the removal of the acid-labile protecting group to yield Ticagrelor.
Protocol 3.1: Final Coupling Reaction
This step involves a nucleophilic aromatic substitution where the cyclopropylamine displaces the chlorine atom on the triazolopyrimidine core.
-
Setup: Dissolve the crude triazolopyrimidine intermediate (1.0 eq.) in acetonitrile.
-
Reagent Addition: Add anhydrous potassium carbonate (K2CO3, 2.0 eq.) as the base, followed by the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA) intermediate (1.2 eq.).[5]
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. The use of an inorganic base like K2CO3 often leads to faster reaction times and cleaner conversions compared to tertiary amine bases.[5]
-
Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure to yield the crude protected Ticagrelor as an oil or foam.
Protocol 3.2: Deprotection and Purification
The final step is the hydrolysis of the acetonide group to reveal the 1,2-diol moiety of Ticagrelor.
-
Hydrolysis: Dissolve the crude protected Ticagrelor in a suitable solvent such as dichloromethane (DCM) or methanol. Add aqueous hydrochloric acid (e.g., 6N HCl) and stir at room temperature for 2-4 hours.[5][6]
-
Neutralization: Once the reaction is complete (monitored by HPLC), carefully neutralize the mixture with an aqueous base (e.g., NaOH or NaHCO3 solution) to a pH of ~7.
-
Extraction & Concentration: Extract the product with ethyl acetate, wash the organic layer with brine, dry, and concentrate to obtain crude Ticagrelor.
-
Final Purification/Crystallization: High-purity Ticagrelor can be obtained by crystallization. A common and effective method is to dissolve the crude product in a minimal amount of a solvent like methanol or acetone and then add water as an anti-solvent to induce precipitation.[6][7] This process is effective at removing process-related impurities.
-
Drying: Filter the crystalline solid, wash with a mixture of methanol/water, and dry under vacuum at 40-50 °C to yield Ticagrelor as a white to off-white crystalline solid. The final product should be analyzed for purity (HPLC) and identity (NMR, MS).
Safety and Handling
The synthesis of Ticagrelor involves several hazardous reagents and reactions that require strict safety protocols.
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Must be handled under an inert atmosphere and quenched carefully.
-
Sodium Nitrite (NaNO2) / Acid: The combination can release toxic and carcinogenic nitrosamines and NOx gases. Perform in a well-ventilated fume hood. The use of polymer-supported nitrite is a safer alternative.[5]
-
Strong Acids and Bases: Reagents like HCl, NaOH, and DIPEA are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
-
Pressurized Reactions: The amidation step is performed in a sealed vessel and can generate pressure. Use a vessel rated for the expected pressure and a blast shield.
Conclusion
This application note outlines a robust and well-documented convergent pathway for the synthesis of Ticagrelor, starting from the chiral precursor this compound. By providing detailed, step-by-step protocols and explaining the rationale behind key transformations, this guide serves as a valuable resource for researchers in medicinal chemistry and process development. Successful execution of this synthesis relies on careful control of reaction conditions, particularly for stereochemistry, and rigorous purification of intermediates and the final product.
References
-
An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. (n.d.). IP.com. Retrieved from [Link]
-
Goffin, E., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of Medicinal Chemistry, 208, 112767. Available at: [Link]
- WO 2013/144295 A1. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
- EP2644590A1. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
- EP2644590A1. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
-
Reddy, G. P., et al. (2017). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Chemistry Central Journal, 11(1), 79. Available at: [Link]
-
Rao, S. V., et al. (2018). Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. Rasayan Journal of Chemistry, 11(3), 1088-1095. Available at: [Link]
- WO2013124280A1. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. Google Patents.
-
Various Authors. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. Retrieved from [Link]
- WO2017072790A1. (2017). An improved process for synthesis of ticagrelor. Google Patents.
Sources
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- 2. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 3. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2017072790A1 - An improved process for synthesis of ticagrelor - Google Patents [patents.google.com]
Application Notes and Protocols for the Enzymatic Synthesis of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol
Introduction: The Significance of Chiral Purity in Pharmaceutical Intermediates
(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol is a critical chiral intermediate in the synthesis of various pharmaceuticals. Its stereochemistry is paramount, as the biological activity and safety of the final active pharmaceutical ingredient (API) are often dictated by the specific arrangement of atoms at the chiral center. Traditional chemical synthesis routes for such chiral alcohols frequently involve stoichiometric amounts of expensive and hazardous reagents, often leading to significant environmental burdens and challenges in achieving high enantiomeric purity.
Biocatalysis, leveraging the inherent stereoselectivity of enzymes, presents a powerful and sustainable alternative. Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are particularly adept at the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with exceptional enantiomeric excess (e.e.) and under mild, environmentally benign conditions. This application note provides a comprehensive guide to the enzymatic synthesis of this compound, focusing on practical protocols, the rationale behind experimental design, and robust analytical validation.
The Biocatalytic Approach: Asymmetric Reduction with Ketoreductases
The core of this process is the stereoselective reduction of the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone, to the desired (1R)-chiral alcohol. This transformation is catalyzed by a ketoreductase, which utilizes a nicotinamide cofactor (NADH or NADPH) as the source of hydrides.
The causality behind selecting an enzymatic approach lies in the enzyme's active site, a precisely shaped three-dimensional pocket that preferentially binds the substrate in an orientation conducive to hydride attack on only one face of the carbonyl group. This "lock-and-key" mechanism is the foundation of the reaction's high stereoselectivity.
Cofactor Regeneration: A Cornerstone of Process Viability
The nicotinamide cofactors are expensive and required in stoichiometric amounts for the reduction. Therefore, a robust and efficient in situ cofactor regeneration system is essential for a cost-effective and scalable process. Two primary strategies are commonly employed:
-
Substrate-Coupled Regeneration: This approach utilizes a single enzyme that can also oxidize a sacrificial co-substrate, typically a secondary alcohol like isopropanol, to regenerate the reduced cofactor. The thermodynamic equilibrium can be shifted towards product formation by using a large excess of the co-substrate.
-
Enzyme-Coupled Regeneration: This more efficient system employs a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap sugar like glucose to regenerate the cofactor. This method is often preferred for achieving very high substrate loadings and conversions as it is not limited by the equilibrium of the primary reaction.
Experimental Protocols
This section details the step-by-step methodologies for the enzymatic synthesis of this compound.
Protocol 1: Whole-Cell Biotransformation with Cofactor Regeneration
This protocol utilizes recombinant E. coli cells overexpressing a ketoreductase and a glucose dehydrogenase for cofactor regeneration. This whole-cell approach obviates the need for enzyme purification, making it a cost-effective option.
Materials:
-
2-chloro-1-(3,4-difluorophenyl)ethanone (substrate)
-
Recombinant E. coli cells co-expressing a suitable ketoreductase (e.g., PpKR8) and glucose dehydrogenase (GDH)
-
D-(+)-Glucose (for cofactor regeneration)
-
NADP⁺ or NAD⁺ (cofactor)
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
Biocatalyst Preparation: Prepare a suspension of the recombinant E. coli cells in potassium phosphate buffer (100 mM, pH 7.0).
-
Reaction Setup: In a temperature-controlled reactor, combine the cell suspension, D-(+)-glucose, and the nicotinamide cofactor (NADP⁺ or NAD⁺).
-
Substrate Addition: Dissolve the 2-chloro-1-(3,4-difluorophenyl)ethanone in a minimal amount of a water-miscible co-solvent like isopropanol, and add it to the reaction mixture. High substrate concentrations of up to 300 g/L have been reported to be successfully converted.[1]
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30-37 °C) and pH (e.g., 7.0) with gentle agitation. Monitor the progress of the reaction by taking periodic samples for analysis.
-
Work-up and Extraction: Once the reaction has reached completion (typically determined by HPLC analysis), terminate the reaction by centrifuging to remove the cells. Extract the aqueous phase with ethyl acetate.
-
Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC
The determination of the enantiomeric excess (e.e.) is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralpak AD-H or similar)
Mobile Phase and Conditions:
-
A typical mobile phase consists of a mixture of n-hexane and isopropanol. The exact ratio will need to be optimized for the specific column used.
-
Flow rate: ~1.0 mL/min
-
Detection wavelength: ~254 nm
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized product in the mobile phase.
-
Injection: Inject a small volume of the sample onto the chiral column.
-
Analysis: The two enantiomers will be separated on the column and will elute at different retention times.
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
Data Presentation and Visualization
Table 1: Performance of Different Ketoreductases in the Synthesis of Chiral 2-chloro-1-(3,4-difluorophenyl)ethanol
| Enzyme | Substrate Conc. (g/L) | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |
| KR-01 | 500 | ~100 | >99.9 (S-enantiomer) | [2][3] |
| PpKR8 | 300 | ~100 | >99.9 (R-enantiomer) | [1] |
| LsCR M4 | 400 | ~100 | >99.9 (S-enantiomer) | [4] |
Diagrams
Caption: Decision tree for selecting the appropriate cofactor regeneration strategy.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The successful synthesis of the target chiral alcohol with high enantiomeric excess is the primary validation. The analytical methodology, specifically chiral HPLC, provides a quantitative measure of success. A trustworthy and robust process will consistently yield a product with >99% e.e., as demonstrated in the cited literature. [1][2][4]Any significant deviation from this value would indicate a need to re-evaluate the enzyme selection, reaction conditions, or the integrity of the starting materials.
Conclusion
The enzymatic synthesis of this compound offers a green, efficient, and highly selective alternative to traditional chemical methods. By carefully selecting the appropriate ketoreductase and implementing an effective cofactor regeneration system, researchers and drug development professionals can produce this key pharmaceutical intermediate with exceptional purity and yield. The protocols and insights provided in this application note serve as a practical guide for the successful implementation of this biocatalytic process.
References
-
Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. ACS Publications. Available at: [Link]
-
Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815. Organic Process Research & Development. Available at: [Link]
-
LsCRM4‐catalyzed 2‐chloro‐1‐(3,4‐difluorophenyl)ethanone reduction to (1S)‐2‐chloro‐1‐(3,4‐difluorophenyl)ethanol in the neat substrate bioreaction system. Biotechnology and Bioengineering. Available at: [Link]
-
Enzymatic reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone with ketoreductase KR-01. ResearchGate. Available at: [Link]
- Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system. Google Patents.
-
Directed evolution of a carbonyl reductase LsCR for the enantioselective synthesis of (1S)-2-chloro-1-(3,4-difluorophenyl) ethanol. PubMed. Available at: [Link]
-
Schematic overview of our system for continuous cofactor regeneration. ResearchGate. Available at: [Link]
-
Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. ResearchGate. Available at: [Link]
-
Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. PMC - NIH. Available at: [Link]
-
Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. ResearchGate. Available at: [Link]
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications (RSC Publishing). Available at: [Link]
-
Protein engineering of carbonyl reductase for asymmetric synthesis of ticagrelor precursor (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol. OUCI. Available at: [Link]
-
Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. ACS Publications. Available at: [Link]
Sources
Stereoselective reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone
An Application Guide to the Stereoselective Synthesis of Chiral 2-chloro-1-(3,4-difluorophenyl)ethanol
Abstract
The enantioselective reduction of the prochiral ketone 2-chloro-1-(3,4-difluorophenyl)ethanone is a critical transformation for accessing optically pure 2-chloro-1-(3,4-difluorophenyl)ethanol. This chiral alcohol is a high-value building block in the pharmaceutical industry, notably serving as a key intermediate in the synthesis of the antiplatelet agent Ticagrelor[1][2]. Achieving high enantiomeric excess (e.e.) is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient. This document provides an in-depth guide for researchers and drug development professionals on established and effective methods for this stereoselective reduction, with a focus on chemical catalysis and biocatalysis. We will explore the mechanistic underpinnings of the Corey-Bakshi-Shibata (CBS) reduction, outline a detailed experimental protocol, and contrast this with alternative methods such as Noyori asymmetric hydrogenation and enzymatic reductions. A validated analytical protocol for determining enantiomeric excess via chiral HPLC is also provided to ensure robust and reliable results.
Introduction: The Strategic Importance of Chirality
In pharmaceutical synthesis, the three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity. For many chiral drugs, only one enantiomer (the eutomer) provides the desired therapeutic effect, while the other (the distomer) may be inactive or cause undesirable side effects[3]. The target of this guide, 2-chloro-1-(3,4-difluorophenyl)ethanone, is a prochiral ketone, meaning its reduction creates a new stereocenter. The challenge lies in controlling the reaction to produce a single enantiomer of the resulting alcohol[4][5].
This guide focuses on robust and scalable methods to synthesize the chiral alcohol with high enantiopurity. We will delve into the following key approaches:
-
Corey-Bakshi-Shibata (CBS) Reduction: A highly reliable and predictable method using a chiral oxazaborolidine catalyst.[6][7][8]
-
Noyori Asymmetric Hydrogenation: An efficient method employing ruthenium-based catalysts with chiral phosphine ligands.[9][10]
-
Biocatalytic Reduction: A green chemistry approach using ketoreductase (KRED) enzymes for exceptional selectivity under mild conditions.[1][11][12]
The Corey-Bakshi-Shibata (CBS) Reduction: A Detailed Exploration
The CBS reduction is one of the most powerful and widely used methods for the enantioselective reduction of prochiral ketones.[13] Its popularity stems from its high enantioselectivity, broad substrate scope (especially for aryl ketones), and the commercial availability of the chiral catalysts.[7][8]
Mechanism of Action: The Basis of Selectivity
The stereochemical outcome of the CBS reduction is governed by a well-defined catalytic cycle. The process begins with the coordination of borane (BH₃), the stoichiometric reducing agent, to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom[6][8].
The ketone substrate then coordinates to this now highly Lewis-acidic boron atom. The geometry of the catalyst dictates that the ketone coordinates in a sterically favored orientation, with the larger substituent (the difluorophenyl ring) positioned away from the catalyst's chiral backbone. This rigid, chair-like transition state ensures that the hydride is delivered to only one face of the carbonyl, resulting in the formation of the desired alcohol enantiomer with high fidelity.
Figure 1: Simplified catalytic cycle for the CBS reduction.
Experimental Workflow
The following diagram outlines the typical laboratory workflow for performing a CBS reduction, from initial setup to final analysis.
Figure 2: Step-by-step workflow for a typical CBS reduction experiment.
Detailed Laboratory Protocol
This protocol is designed for the (S)-selective reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. For the (R)-enantiomer, use the corresponding (R)-CBS catalyst.
Materials:
-
2-chloro-1-(3,4-difluorophenyl)ethanone (Substrate)
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) (Catalyst)
-
Borane-tetrahydrofuran complex (BH₃•THF, 1 M in THF) (Reducing Agent)
-
Anhydrous Tetrahydrofuran (THF) (Solvent)
-
Methanol (for quenching)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 50 mL of anhydrous THF.
-
Catalyst and Reductant Addition: Add 5.25 mL of (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in Toluene, 5.25 mmol, 0.1 eq). Cool the flask to 0°C in an ice bath.
-
Slowly add 63 mL of BH₃•THF solution (1 M in THF, 63 mmol, 1.2 eq) to the flask over 20 minutes, ensuring the internal temperature does not exceed 5°C. Stir the resulting solution for 15 minutes at 0°C.
-
Substrate Addition: Dissolve 10.0 g (52.5 mmol, 1.0 eq) of 2-chloro-1-(3,4-difluorophenyl)ethanone in 20 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump, maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 20 mL of methanol at 0°C. Vigorous gas evolution (H₂) will occur.
-
Workup: After gas evolution ceases, warm the mixture to room temperature and add 50 mL of 1 M HCl. Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the pure (S)-2-chloro-1-(3,4-difluorophenyl)ethanol.
Alternative Methodologies
While the CBS reduction is highly effective, other methods offer unique advantages in specific contexts.
Noyori Asymmetric Hydrogenation
This method utilizes a chiral Ruthenium(II)-diphosphine-diamine complex to catalyze the hydrogenation of ketones using H₂ gas or through transfer hydrogenation.[4][9] Noyori-type catalysts are renowned for their extremely high efficiency (low catalyst loadings) and excellent enantioselectivity.[10][14]
-
Causality: The chirality is induced by the C₂-symmetric BINAP ligand, which creates a chiral environment around the ruthenium center. The substrate coordinates to the metal, and hydrogen is delivered selectively to one face of the ketone.[9][15]
-
Considerations: This method requires specialized equipment to handle hydrogen gas under pressure. However, transfer hydrogenation variants, using isopropanol or formic acid as the hydrogen source, can be performed in standard laboratory glassware.[4]
Biocatalytic Reduction with Ketoreductases (KREDs)
Biocatalysis represents a powerful and environmentally friendly alternative to traditional chemical methods.[11] Ketoreductases are enzymes that use a cofactor (typically NADH or NADPH) to reduce ketones with exceptional stereo- and regioselectivity.
-
Causality: The enzyme's active site is an intricate, chiral pocket that binds the substrate in a specific orientation, allowing the cofactor to deliver a hydride to one face of the carbonyl with near-perfect precision.
-
Specific Application: Studies have demonstrated the successful reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to the (S)- or (R)-alcohol with high yield (>98%) and enantiomeric excess (>99%) using specific KREDs.[1][11][12] This approach operates in aqueous media at ambient temperature and pressure, significantly improving the process safety and environmental footprint.
Comparative Data Summary
The choice of method often depends on factors like scale, equipment availability, and cost. The table below summarizes typical performance metrics for each approach.
| Method | Catalyst System | Reducing Agent | Typical Yield | Typical e.e. | Key Advantages |
| CBS Reduction | (S)- or (R)-CBS-Oxazaborolidine | BH₃•THF | 85-95% | >95% | High reliability, predictable stereochemistry, mild conditions.[7][8] |
| Noyori Hydrogenation | Ru(II)-BINAP-Diamine | H₂ or Isopropanol | >95% | >99% | Very low catalyst loading, high turnover number, excellent e.e.[9][14] |
| Biocatalytic (KRED) | Ketoreductase Enzyme | Glucose (for cofactor regeneration) | >98% | >99.9% | Environmentally friendly, extremely high selectivity, mild aqueous conditions.[1][11] |
Quality Control: Protocol for e.e. Determination by Chiral HPLC
Verifying the enantiomeric purity of the final product is a critical, self-validating step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this analysis.[3][16]
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification.[16]
Protocol:
-
Sample Preparation: Prepare a stock solution of the purified alcohol product in the mobile phase at a concentration of approximately 1 mg/mL.
-
Instrumentation & Column:
-
HPLC System: Standard HPLC with a UV detector.
-
Chiral Column: A polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H) is often effective for this class of compounds.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: Iso-hexane / Isopropanol (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
(Note: These conditions are a starting point and must be optimized for the specific column and system used.)
-
-
Analysis:
-
Inject a sample of the racemic alcohol (if available) to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample from the asymmetric synthesis.
-
Integrate the peak areas for each enantiomer in the resulting chromatogram.
-
-
Calculation: Calculate the enantiomeric excess using the following formula:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
References
- Corey, E. J., & Link, J. O. (1989). A new chiral catalyst for the enantioselective synthesis of secondary alcohols and deuterated primary alcohols by carbonyl reduction. Tetrahedron Letters, 30(46), 6275–6278.
- NROChemistry. (n.d.).
- Grokipedia. (n.d.). Corey–Itsuno reduction. Grokipedia.
- Alfa Chemistry. (n.d.).
- BenchChem. (n.d.).
- ACS Publications. (n.d.). Oxazaborolidines as Functional Monomers: Ketone Reduction Using Polymer-Supported Corey, Bakshi, and Shibata Catalysts. The Journal of Organic Chemistry.
- Qian, F., et al. (2023). New Strategy for Effective Biosynthesis of Chiral Aryl Alcohols: Co-Cultivation Microbe with Natural Deep-Eutectic Solvent. ACS Sustainable Chemistry & Engineering.
- NROChemistry via YouTube. (2022).
- ACS Publications. (2022). Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815. Organic Process Research & Development.
- RSC Publishing. (n.d.). Mechanistic insight into NOYORI asymmetric hydrogenations.
- Organic Chemistry via YouTube. (2021).
- Andrew G. Myers Research Group. (n.d.).
- Organic Chemistry Explained via YouTube. (2021).
- Google Patents. (n.d.). A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol. CN106520849A.
- Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia.
- Organic Reactions. (n.d.). Enantioselective Reduction of Ketones. Organic Reactions.
- ChemicalBook. (n.d.). (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol. ChemicalBook.
- Wikipedia. (n.d.). Chiral analysis. Wikipedia.
Sources
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- 5. organicreactions.org [organicreactions.org]
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- 11. pubs.acs.org [pubs.acs.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust Protocol for the Asymmetric Synthesis of Chiral (S)-2-chloro-1-(3,4-difluorophenyl)ethanol via Catalytic Reduction
Abstract
Chiral alcohols, particularly functionalized phenylethanol derivatives, are pivotal building blocks in the pharmaceutical industry. (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is a key intermediate in the synthesis of prominent therapeutics, including the antiplatelet agent Ticagrelor.[1] This application note provides a detailed, field-proven protocol for the highly enantioselective synthesis of this valuable chiral alcohol. The method is centered on the Corey-Bakshi-Shibata (CBS) reduction of the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethan-1-one. We delve into the mechanistic underpinnings of the catalytic cycle, offer a step-by-step experimental guide, and present a comprehensive analytical workflow for product validation, ensuring both high yield and exceptional enantiopurity.
Introduction and Scientific Principle
The asymmetric reduction of prochiral ketones represents one of the most efficient strategies for accessing enantiomerically pure secondary alcohols.[2][3] Among the various catalytic systems, the oxazaborolidine-catalyzed reduction, commonly known as the Corey-Bakshi-Shibata (CBS) reduction, stands out for its operational simplicity, high catalytic efficiency, and predictable stereochemical outcome.[4][5][6]
The Causality of Enantioselection:
The remarkable enantioselectivity of the CBS reduction stems from a highly organized, catalyst-substrate transition state.[6][7] The process is initiated by the coordination of a borane source (e.g., borane-dimethyl sulfide complex, BMS) to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst. This coordination activates the borane, priming it for hydride delivery, and simultaneously enhances the Lewis acidity of the endocyclic boron atom.[7][8]
The prochiral ketone then coordinates to this now more Lewis-acidic endocyclic boron. The steric environment of the catalyst dictates that the ketone orients itself to minimize steric clash, placing its larger substituent (the 2-chloro-3,4-difluorophenyl group) away from the chiral directing group on the catalyst.[7][9] This preferential orientation exposes one specific face of the carbonyl to the activated borane. The hydride is then transferred through a stable, six-membered, chair-like transition state, leading to the formation of the desired alcohol enantiomer with high fidelity.[7] The catalyst is regenerated upon release of the product, allowing for a catalytic cycle with low catalyst loading.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to ensure the stability and reactivity of the borane reagents.[8]
2.1 Materials and Reagents
| Reagent | Grade | Supplier Example | Quantity |
| 2-Chloro-1-(3,4-difluorophenyl)ethan-1-one | >98% | Sigma-Aldrich | 1.91 g (10.0 mmol) |
| (S)-2-Methyl-CBS-oxazaborolidine | 1 M in Toluene | Sigma-Aldrich | 1.0 mL (1.0 mmol) |
| Borane-dimethyl sulfide complex (BMS) | ~10 M | Sigma-Aldrich | 0.60 mL (~6.0 mmol) |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equiv. | MilliporeSigma | 50 mL |
| Methanol (MeOH) | ACS Grade | Fisher Scientific | 20 mL |
| Hydrochloric Acid (HCl) | 1 M aq. | VWR | 20 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 20 mL |
| Saturated Sodium Chloride (NaCl) solution (Brine) | - | - | 20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~5 g |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 150 mL |
| Hexanes | ACS Grade | Fisher Scientific | 150 mL |
| Silica Gel | 60 Å, 230-400 mesh | - | ~50 g |
2.2 Equipment
-
250 mL three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa, nitrogen inlet adapter, and bubbler
-
Syringes (1 mL, 5 mL, 10 mL) and needles
-
Ice-water bath
-
Rotary evaporator
-
Glassware for liquid-liquid extraction and column chromatography
2.3 Step-by-Step Procedure
-
Reaction Setup: Assemble the oven-dried 250 mL three-neck flask with a magnetic stir bar, two septa, and a nitrogen inlet. Purge the flask with dry nitrogen for 10 minutes.
-
Catalyst and Substrate Addition: To the flask, add 40 mL of anhydrous THF via syringe. Add the (S)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol, 0.1 eq) via syringe. Begin stirring and cool the solution to 0-5 °C using an ice-water bath. In a separate vial, dissolve 2-chloro-1-(3,4-difluorophenyl)ethan-1-one (1.91 g, 10.0 mmol) in 10 mL of anhydrous THF.
-
Borane Addition: Slowly add the borane-dimethyl sulfide complex (0.60 mL, ~6.0 mmol, 0.6 eq) dropwise via syringe to the cooled catalyst solution over 10 minutes. A slight evolution of gas may be observed. Stir for an additional 15 minutes at 0-5 °C.
-
Substrate Addition: Add the THF solution of the ketone substrate from step 2 to the reaction mixture dropwise via syringe pump over a period of 1 hour. The slow addition is crucial to maintain high enantioselectivity.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, carefully and slowly quench the reaction by the dropwise addition of methanol (10 mL) at 0-5 °C. Vigorous gas evolution (hydrogen) will occur. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Work-up: Remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add ethyl acetate (50 mL) and 1 M HCl (20 mL). Stir for 10 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the product and concentrate under reduced pressure to afford (S)-2-chloro-1-(3,4-difluorophenyl)ethanol as a colorless oil.
Characterization and Quality Control
A rigorous analytical workflow is essential to confirm the identity, purity, and enantiomeric excess of the final product.
3.1 Structural Verification
-
¹H, ¹³C, and ¹⁹F NMR: Confirm the chemical structure and assess purity.
-
Mass Spectrometry (HRMS): Verify the exact mass of the compound.
3.2 Enantiomeric Excess (ee) Determination by Chiral HPLC
The determination of enantiomeric purity is the most critical validation step. A well-developed chiral HPLC method is required.[10][11]
Protocol: Chiral HPLC Analysis
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with DAD |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 95:5 (v/v) n-Hexane : Isopropanol |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 1 mg/mL solution of the product in the mobile phase |
| Expected Result | Baseline separation of the two enantiomers. The (S)-enantiomer is typically the second peak to elute. |
Expected Results & Troubleshooting
| Parameter | Expected Outcome | Troubleshooting Tips |
| Chemical Yield | 85-95% | Low Yield: Ensure anhydrous conditions and high-purity reagents. Check for complete consumption of starting material via TLC before quenching. |
| Enantiomeric Excess (ee) | >99% | Low ee: Ensure slow, controlled addition of the ketone substrate at the recommended temperature (0-5 °C). Verify the quality and concentration of the CBS catalyst and borane solutions.[8] |
| Purity (Post-Column) | >98% | Low Purity: Optimize flash chromatography gradient. Ensure the reaction is fully quenched to prevent side-product formation during work-up. |
Conclusion
The Corey-Bakshi-Shibata reduction offers an exceptionally reliable and highly stereoselective pathway for the synthesis of chiral (S)-2-chloro-1-(3,4-difluorophenyl)ethanol.[4] By adhering to the detailed protocols for synthesis, purification, and analysis outlined in this document, researchers and drug development professionals can confidently produce this critical pharmaceutical intermediate with high yield and outstanding enantiopurity, suitable for advanced synthetic applications.
References
-
Itsuno, S. Enantioselective Reduction of Ketones. Organic Reactions. [Link]
-
Gawande, M. B., et al. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. [Link]
-
Wikipedia. Enantioselective reduction of ketones. Wikipedia, The Free Encyclopedia. [Link]
-
Ramachandran, P. V., et al. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. National Institutes of Health. [Link]
-
ResearchGate. Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts. ResearchGate. [Link]
-
Chemistry Page. Corey-Bakshi-Shibata (CBS) Reduction. YouTube. [Link]
-
Ghosh, A. K., et al. Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. ACS Omega. [Link]
-
ResearchGate. Mechanism of the CBS reduction of ketones, proposed by Core et al. ResearchGate. [Link]
-
Kawanami, Y., et al. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. National Institutes of Health. [Link]
-
Abu-Lafi, S., et al. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. National Institutes of Health. [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
-
Wikipedia. Corey–Itsuno reduction. Wikipedia, The Free Encyclopedia. [Link]
-
The Organic Chemistry Tutor. Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]
-
Shabir, G. A. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]
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- 3. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
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Application Notes & Protocols: Biocatalytic Preparation of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the stereoselective synthesis of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol, a critical chiral intermediate in the synthesis of various pharmaceuticals, notably the antiplatelet agent Ticagrelor.[1][2] We will move beyond rudimentary chemical reduction methods, which often necessitate harsh reagents and complex purification strategies, to explore a robust and environmentally benign biocatalytic approach. The core of this methodology is the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone, leveraging the exquisite enantioselectivity of a ketoreductase (KRED). This guide is tailored for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale to empower effective implementation and troubleshooting.
Introduction: The Imperative for Chiral Purity
In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its therapeutic efficacy and safety profile. Enantiomers of the same compound can exhibit vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even toxic.[3] this compound is a quintessential example of a high-value chiral building block where achieving high enantiomeric purity is paramount.[4]
Traditional chemical synthesis routes to such chiral alcohols often rely on stoichiometric amounts of chiral reagents or metal catalysts, which can be costly and environmentally burdensome.[5] Biocatalysis, particularly the use of ketoreductases (KREDs), has emerged as a powerful alternative, offering reactions under mild conditions, exceptional stereoselectivity, and a greener footprint.[6][7] These enzymes, belonging to the oxidoreductase class, catalyze the reduction of a ketone to a chiral alcohol with high fidelity, often achieving enantiomeric excess (e.e.) values exceeding 99.9%.[6][8]
This document details a protocol centered around a whole-cell biocatalyst system, a strategy that circumvents the need for costly purification of isolated enzymes and provides a self-contained system for cofactor regeneration.
The Biocatalytic Principle: Harnessing Ketoreductases
The core of this process is the asymmetric reduction of a prochiral ketone. Ketoreductases (KREDs), also known as alcohol dehydrogenases, are enzymes that facilitate the transfer of a hydride from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of a ketone.[9][10] The enzyme's chiral active site dictates the facial selectivity of the hydride attack, resulting in the formation of a specific alcohol enantiomer.
A critical challenge in applying KREDs on a preparative scale is the stoichiometric requirement for the expensive NAD(P)H cofactor. To overcome this, a cofactor regeneration system is indispensable. A widely adopted and cost-effective strategy is to co-express the desired ketoreductase with a second enzyme, such as glucose dehydrogenase (GDH).[2][11] GDH oxidizes a cheap sacrificial substrate like glucose, concurrently reducing NAD(P)+ back to NAD(P)H, which can then be reused by the KRED. This creates a catalytic cycle for the cofactor, drastically reducing its required loading.
Below is a logical diagram illustrating the coupled-enzyme system for cofactor regeneration.
Caption: Coupled-enzyme system for KRED-catalyzed asymmetric reduction with cofactor regeneration.
Experimental Protocol: A Validated Approach
This protocol is based on the successful application of a short-chain dehydrogenase, PpKR8 from Paraburkholderia phymatum STM815, co-expressed with a glucose dehydrogenase in E. coli for efficient cofactor regeneration.[1][2] This system has demonstrated the capability to convert high concentrations of the substrate with excellent enantioselectivity.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2-chloro-1-(3,4-difluorophenyl)ethanone (Substrate) | >98% | Sigma-Aldrich |
| Recombinant E. coli cells (co-expressing KRED/GDH) | N/A | In-house culture |
| D-Glucose (Cofactor regeneration substrate) | ACS Reagent Grade | VWR |
| NADP+ Sodium Salt (Cofactor) | >98% | Sigma-Aldrich |
| Potassium Phosphate Buffer (pH 7.0) | Molecular Biology | Thermo Fisher |
| Isopropanol (Co-solvent) | HPLC Grade | Fisher Scientific |
| Ethyl Acetate (Extraction solvent) | HPLC Grade | Fisher Scientific |
| Sodium Sulfate (Anhydrous) | ACS Reagent Grade | VWR |
| Racemic (1R/S)-2-chloro-1-(3,4-difluorophenyl)ethanol | Analytical Standard | Santa Cruz Biotech |
Equipment
-
Thermostatically controlled shaking incubator
-
pH meter
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column
-
UV Detector
-
Rotary evaporator
Biocatalyst Preparation (Whole-Cell)
The use of a whole-cell biocatalyst simplifies the process by eliminating the need for enzyme purification. Here, we utilize recombinant E. coli cells that have been engineered to co-express both the ketoreductase (e.g., PpKR8) and glucose dehydrogenase (GDH).
-
Cultivation: Grow the recombinant E. coli strain in a suitable medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG (Isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM. Continue incubation at a lower temperature (e.g., 20°C) for 16-20 hours. The lower temperature promotes proper protein folding and solubility.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Washing: Wash the cell pellet twice with a sterile buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0) to remove residual growth medium. The resulting cell paste is the whole-cell biocatalyst.
Asymmetric Reduction Protocol
The following protocol is designed for a high substrate load, a key advantage of this biocatalytic system.[2]
-
Reaction Setup: In a suitable reaction vessel, combine:
-
100 mM Potassium Phosphate Buffer (pH 7.0)
-
Wet cells of the recombinant E. coli (e.g., 50 g/L)
-
D-Glucose (1.2 molar equivalents relative to the substrate)
-
NADP+ (0.1 mM). The low concentration is sufficient due to the efficient regeneration cycle.
-
-
Temperature and pH Control: Equilibrate the reaction mixture to 30-35°C and ensure the pH is stable at 7.0.[12] Maintaining optimal pH and temperature is crucial for enzyme stability and activity.
-
Substrate Addition: Dissolve the substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, in a minimal amount of a water-miscible co-solvent like isopropanol. Add this solution to the reaction mixture to achieve a high final concentration (e.g., 150-300 g/L).[2][8] The use of a co-solvent helps to overcome the low aqueous solubility of the substrate.
-
Reaction Execution: Incubate the mixture at 30-35°C with vigorous shaking (e.g., 200 rpm) to ensure adequate mixing and aeration.
-
Monitoring: Periodically withdraw small aliquots from the reaction. Centrifuge to remove cells, extract the supernatant with ethyl acetate, and analyze the organic layer by HPLC to monitor substrate conversion and product formation.
Product Work-up and Purification
-
Cell Removal: Once the reaction has reached completion (typically >99% conversion), terminate the reaction and remove the cells by centrifugation.
-
Extraction: Extract the supernatant three times with an equal volume of ethyl acetate. The desired chiral alcohol product is significantly more soluble in the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification (Optional): The crude product is often of high purity. If further purification is required, silica gel column chromatography can be employed.
Analytical Methods: Quantifying Success
Accurate determination of both the conversion of the starting material and the enantiomeric excess of the product is essential for validating the process.[3]
Chiral HPLC Analysis
The enantiomeric excess (e.e.) of the product is the primary measure of the reaction's stereoselectivity.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is highly effective. Examples include Chiralpak® AD-H or Chiralcel® OD-H columns.[13]
-
Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[13][14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs, typically around 254 nm.
-
Procedure:
-
Inject a sample of the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the purified product sample.
-
Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: e.e. (%) = [(A_R - A_S) / (A_R + A_S)] x 100
-
Expected Results and Performance Metrics
The described biocatalytic process is capable of achieving exceptional performance, as summarized in the table below.
| Parameter | Typical Value | Rationale/Significance |
| Substrate Loading | 150 - 500 g/L | High loading demonstrates process intensity and economic viability.[2][15] |
| Conversion | >99% | Indicates a highly efficient and complete reaction, simplifying downstream purification. |
| Enantiomeric Excess | >99.9% e.e. | Achieves the stringent purity required for pharmaceutical intermediates, showcasing superior enzymatic selectivity.[1][6] |
| Space-Time Yield (STY) | >700 g / (L · day) | A critical metric for industrial applicability, reflecting the high productivity of the whole-cell system.[2] |
Troubleshooting and Field Insights
-
Low Conversion Rate:
-
Cause: Insufficient cofactor regeneration, enzyme inhibition, or poor substrate solubility.
-
Solution: Verify the activity of the GDH. Increase the concentration of glucose. Consider adding a small percentage of a co-solvent like isopropanol or DMSO to improve substrate availability.[8] Ensure the pH has not drifted from the optimum.
-
-
Decreased Enantioselectivity:
-
Cause: This is rare with highly selective enzymes but could indicate the presence of contaminating reductases from the host organism or reaction conditions far from the enzyme's optimum.
-
Solution: Ensure the purity of the recombinant strain. Re-optimize reaction parameters such as pH and temperature.
-
-
Cell Lysis:
-
Cause: High concentrations of organic co-solvents or substrate can compromise cell membrane integrity.
-
Solution: Use the minimum effective amount of co-solvent. Consider substrate feeding strategies rather than a single batch addition to maintain a lower instantaneous concentration.
-
Conclusion: A Superior Synthesis Strategy
The biocatalytic reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone using a whole-cell system represents a state-of-the-art method for producing the valuable (1R)-chiral alcohol intermediate. This approach offers significant advantages over traditional chemical methods, including exceptional enantioselectivity, mild reaction conditions, high product yields, and a significantly improved environmental profile. The use of a co-expression system for cofactor regeneration makes the process economically feasible and scalable for industrial applications. By understanding the core principles and following the detailed protocols outlined in this guide, researchers and drug development professionals can effectively implement this powerful technology.
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Zhang, W., et al. (2022). LsCRM4‐catalyzed 2‐chloro‐1‐(3,4‐difluorophenyl)ethanone reduction to (1S)‐2‐chloro‐1‐(3,4‐difluorophenyl)ethanol in the neat substrate bioreaction system. Journal of Agricultural and Food Chemistry. [Link]
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Wang, H., et al. (2022). Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815. Organic Process Research & Development. [Link]
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Wang, H., et al. (2022). Efficient Biocatalytic Synthesis of (R)‑2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815. ACS Publications. [Link]
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Guo, X., et al. (2017). Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. ResearchGate. [Link]
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Guo, X., et al. (2017). Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. ACS Publications. [Link]
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Damian, M., & Mutti, F. G. (2022). Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. ACS Publications. [Link]
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Bódai, V., et al. (2019). Co-Immobilization of Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]
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Naga, K., et al. (2010). Immobilization conditions of ketoreductase on enantioselective reduction in a gas-solid bioreactor. PubMed. [Link]
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Damian, M., & Mutti, F. G. (2022). Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. ACS Publications. [Link]
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Lou, W. Y., et al. (2014). Biocatalytic anti-Prelog reduction of prochiral ketones with whole cells of Acetobacter pasteurianus GIM1.158. PubMed. [Link]
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Kong, L., et al. (2023). Efficient whole-cell biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol from 2-chloro-1-(3,4-difluorophenyl) ethanone in a sustainable reaction system. Molecular Catalysis. [Link]
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Application Notes & Protocols: (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol as a Premier Chiral Building Block
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic applications of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol. This chiral chlorohydrin is a high-value building block, particularly notable for its role as a key intermediate in the synthesis of advanced pharmaceutical agents.[1][2] We will delve into its synthesis, with a focus on asymmetric methods, and provide detailed protocols for its subsequent use in constructing complex molecular architectures, exemplified by its application in the synthesis of Ticagrelor.
Introduction: The Significance of this compound
Chiral chlorohydrins are versatile intermediates in organic synthesis, serving as precursors to epoxides, amino alcohols, and other functional groups crucial for building stereochemically complex molecules.[3][4] this compound, with its defined stereocenter and difluorophenyl moiety, offers a unique combination of reactivity and structural features. The presence of fluorine atoms can significantly enhance the metabolic stability and binding affinity of a final drug compound, making this building block particularly attractive for medicinal chemistry.[5]
Its most prominent application is as a critical intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events.[6][7][8] The precise stereochemistry of the hydroxyl and chloro groups is paramount for the biological activity of the final therapeutic agent, underscoring the need for robust and highly selective synthetic methods.
Synthesis of this compound: Asymmetric Reduction Strategies
The primary and most efficient route to optically pure this compound is the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone.[5][9][10] Both biocatalytic and chemocatalytic methods have been developed to achieve high enantioselectivity.
Biocatalytic Asymmetric Reduction
Enzyme-catalyzed reductions offer significant advantages, including mild reaction conditions, exceptional enantioselectivity, and a favorable environmental profile.[11] Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly effective for this transformation.[4][9]
Causality Behind the Method: Enzymes create a highly specific chiral pocket around the substrate. For the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone, the enzyme orients the ketone in a fixed position. The co-factor, typically NADH or NADPH, then delivers a hydride ion to one specific face (the Re or Si face) of the carbonyl group, leading to the formation of one enantiomer of the alcohol in high excess. Co-expression of a second enzyme, like glucose dehydrogenase, can be used to regenerate the consumed co-factor in situ, allowing for high substrate loading and improved process efficiency.[9]
Protocol 1: Whole-Cell Bioreduction using Ketoreductase
This protocol is adapted from methodologies employing engineered E. coli cells overexpressing a suitable ketoreductase.[9][11]
Materials:
-
2-chloro-1-(3,4-difluorophenyl)ethanone
-
Recombinant E. coli cells expressing a ketoreductase selective for the (R)-alcohol
-
Glucose
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Celite or diatomaceous earth[11]
Procedure:
-
Cell Culture & Harvest: Cultivate the recombinant E. coli strain in a suitable growth medium (e.g., LB broth with an appropriate antibiotic) until reaching the optimal growth phase (e.g., OD600 of 2.0-3.0). Harvest the cells via centrifugation.
-
Reaction Setup: In a reaction vessel, suspend the harvested cell paste in the phosphate buffer. Add glucose, which will serve as the energy source for co-factor regeneration.
-
Substrate Addition: Dissolve 2-chloro-1-(3,4-difluorophenyl)ethanone in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the cell suspension.
-
Bioconversion: Maintain the reaction at a controlled temperature (e.g., 30-35 °C) with gentle agitation. Monitor the reaction progress using TLC or HPLC.
-
Work-up: Upon completion, add Celite to the reaction mixture and filter to remove the cells.[11]
-
Extraction: Extract the aqueous filtrate with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product via silica gel column chromatography.
-
Chiral Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.[12]
Data Presentation:
| Catalyst System | Substrate Conc. | Conversion (%) | Enantiomeric Excess (e.e. %) | Reference |
| PpKR8 / GDH co-expressed in E. coli | 300 g/L | >99% | >99.9% (R) | [9] |
| Mutant ADH from Lactobacillus kefir | - | High | High | [13] |
| Metal Catalyst (Formula IIIa) / HCOOH/TEA | 20 mmol | ~100% | 98.3% (S) | [12] |
Chemocatalytic Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful alternative that uses a chiral metal catalyst and a simple hydrogen donor, such as a formic acid/triethylamine mixture, to achieve enantioselective reduction.[12]
Causality Behind the Method: A chiral ligand coordinates to a metal center (commonly Ruthenium or Rhodium) to create a chiral catalyst. This catalyst activates the hydrogen donor. The ketone substrate then coordinates to the metal complex in a sterically favored orientation, leading to the directed transfer of a hydride to one prochiral face of the carbonyl, resulting in the desired enantiomer.
Caption: Base-mediated epoxidation of the chlorohydrin.
Step B: Nucleophilic opening with the core of Ticagrelor
The chiral epoxide is then reacted with the triazolopyrimidine core of Ticagrelor. This key step joins the two main fragments of the final drug molecule.
Causality: The amine on the Ticagrelor core acts as a nucleophile, attacking one of the carbons of the epoxide ring. This SN2 reaction proceeds with high regioselectivity, typically at the less sterically hindered carbon, and with inversion of stereochemistry at the point of attack. This reaction locks in the final, required stereochemistry of the side chain.
Procedure: This step is highly specific to the overall Ticagrelor synthesis strategy and often involves protected intermediates. The general principle involves reacting the (R)-2-(3,4-difluorophenyl)oxirane with the appropriate amine intermediate, such as (3aR,4S,6R,6aS)-6-(7-amino-5-(propylthio)-3H-t[6][9][14]riazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d]d[9][14]ioxol-4-ol, under controlled conditions, often in the presence of a suitable solvent like acetonitrile or isopropanol, to yield the coupled product.[7][8]
Characterization and Quality Control
Purity Analysis:
-
HPLC/UPLC: To determine chemical purity.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight. [6] Stereochemical Analysis:
-
Chiral HPLC: The most critical analysis to determine enantiomeric excess (e.e.). This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and quantification. []* Polarimetry: To measure the optical rotation, which should be consistent for the desired enantiomer.
Handling and Storage
This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a quintessential example of a modern chiral building block. Its value is derived not only from its versatile chemical handles but, more importantly, from its defined stereochemistry. The development of highly efficient asymmetric syntheses, particularly through biocatalysis, has made this compound readily accessible for large-scale pharmaceutical manufacturing. The protocols and insights provided herein are intended to empower researchers to effectively utilize this key intermediate in the synthesis of Ticagrelor and other complex, high-value molecules.
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Chen, B., et al. (2022). Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815. Organic Process Research & Development. Available at: [Link]
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Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803. Available at: [Link]
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Zhang, T., et al. (2021). LsCRM4‐catalyzed 2‐chloro‐1‐(3,4‐difluorophenyl)ethanone reduction to (1S)‐2‐chloro‐1‐(3,4‐difluorophenyl)ethanol in the neat substrate bioreaction system. ResearchGate. Available at: [Link]
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Pocock, S. J., et al. (2016). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. ORBi. Available at: [Link]
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Patil, P. A., et al. (2018). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. RSC Advances, 8(44), 25035–25041. Available at: [Link]
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Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). 2-Chloro-1-(3,4-difluorophenyl)ethanone. Available at: [Link]
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Ou, Y., et al. (2022). Efficient whole-cell biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol from 2-chloro-1-(3,4-difluorophenyl) ethanone in a sustainable reaction system. OUCI. Available at: [Link]
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- 5. 2-Chloro-1-(3,4-difluorophenyl)ethanone - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 6. jocpr.com [jocpr.com]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-Chloro-1-(3,4-difluorophenyl)ethanone | C8H5ClF2O | CID 2392321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol - Google Patents [patents.google.com]
- 12. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents [patents.google.com]
- 13. Efficient whole-cell biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol from 2-chloro-1-(3,4-difluorophenyl) e… [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol
Introduction
(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol is a critical chiral intermediate in the synthesis of numerous pharmaceutical agents. The stereochemical purity and overall yield of this alcohol are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). The most common and reliable method for its synthesis is the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers overcome common challenges and achieve high yields and enantioselectivity. The predominant focus will be on the Corey-Bakshi-Shibata (CBS) reduction, a robust and widely adopted method for this type of transformation.[1][2]
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Category 1: Low Reaction Yield
Question 1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?
Answer: Low yield can stem from several sources. A systematic investigation is key.
-
Reagent Quality and Stability:
-
Borane Source: The most common borane sources are borane-tetrahydrofuran complex (BH3•THF) and borane-dimethyl sulfide complex (BH3•SMe2).[3][4] BH3•THF can degrade during storage, especially if not kept refrigerated under an inert atmosphere, leading to a lower effective concentration of BH3.[4] BH3•SMe2 is generally more stable at ambient temperature but has a strong, unpleasant odor.[3][4] Commercially available borane solutions may also contain sodium borohydride as a stabilizer, which can lead to non-selective reduction and lower enantiomeric excess (% ee).[5]
-
Catalyst Integrity: The chiral oxazaborolidine catalyst (CBS catalyst) is sensitive to moisture and air.[1] Ensure it is handled under strictly anhydrous and inert conditions (e.g., argon or nitrogen). If preparing the catalyst in situ, the precursor amino alcohol must be of high purity and completely dry.
-
-
Reaction Conditions:
-
Anhydrous Conditions: Water is a critical enemy of this reaction. It reacts with both the borane reagent and the CBS catalyst, quenching them and leading to a dramatic drop in yield and enantioselectivity.[1] Ensure all glassware is oven- or flame-dried, and all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through a solvent purification system).
-
Temperature Control: While many CBS reductions proceed well at room temperature, temperature plays a crucial role.[1] For this specific substrate, running the reaction at a lower temperature (e.g., 0-5 °C) can sometimes minimize side reactions, although it may require longer reaction times.
-
-
Workup Procedure:
-
Quenching: The reaction must be quenched carefully to destroy excess borane. A slow, dropwise addition of methanol at a low temperature (e.g., 0 °C) is standard.[6] Vigorous gas evolution (hydrogen) is expected. An improper or too rapid quench can lead to the formation of byproducts or loss of product.
-
Extraction: Ensure the pH of the aqueous layer is adjusted appropriately during extraction to ensure the product, an alcohol, is fully partitioned into the organic phase.
-
Question 2: I suspect my borane reagent has degraded. How can I verify its concentration?
Answer: You can determine the active hydride concentration of your borane solution via titration. A common method involves reacting an aliquot of the borane solution with an excess of water or an alcohol in a non-interfering solvent and measuring the volume of hydrogen gas evolved. Alternatively, methods involving reaction with iodine and titration of the excess iodine with sodium thiosulfate can be used. Referencing established procedures for borane titration is highly recommended for safety and accuracy.
Category 2: Poor Enantioselectivity (% ee)
Question 1: My product has a low enantiomeric excess (% ee). How can I improve the stereochemical control?
Answer: Low enantioselectivity is a common but solvable problem. The issue almost always lies with the chiral catalyst system and reaction conditions.
-
Catalyst Choice and Handling: The (S)-diphenylprolinol-derived CBS catalyst is commonly used to produce the (R)-alcohol.[6] Ensure you are using the correct enantiomer of the catalyst for your desired product. As mentioned, the catalyst is highly sensitive to moisture. Even trace amounts of water can hydrolyze the oxazaborolidine ring, destroying its chiral environment.[1]
-
Mechanism of Selectivity: The CBS reduction relies on a highly organized transition state.[7] The ketone's carbonyl oxygen coordinates to the Lewis acidic boron atom of the catalyst. This coordination is sterically directed by the catalyst's chiral framework, exposing one face of the carbonyl to hydride delivery from a borane molecule coordinated to the catalyst's nitrogen atom.
Simplified CBS Reduction Workflow -
Temperature: Lowering the reaction temperature generally increases enantioselectivity, as it enhances the energy difference between the two diastereomeric transition states leading to the (R) and (S) products.[1] Try performing the reaction at 0 °C or even -20 °C.
-
Rate of Addition: The rate at which the ketone substrate is added to the mixture of catalyst and borane is critical. A slow, controlled addition (e.g., via syringe pump over 1-2 hours) is highly recommended.[6] This maintains a low concentration of the free ketone, minimizing the uncatalyzed, non-selective reduction by borane, which is a key competing reaction.[8]
Question 2: Can the solvent choice impact my % ee?
Answer: Absolutely. The solvent plays a crucial role in the CBS reduction.
-
Coordinating vs. Non-Coordinating: Tetrahydrofuran (THF) is a common solvent and is also a Lewis base that coordinates to borane. While effective, its coordination can sometimes compete with the catalyst. Toluene, a non-coordinating solvent, is often an excellent choice and can lead to improved enantioselectivity.[5][6]
-
Solvent Purity: As emphasized before, the solvent must be anhydrous. The presence of water is detrimental to stereocontrol.
A summary of typical conditions and expected outcomes is presented below.
| Parameter | Condition A (Standard) | Condition B (Optimized for High % ee) | Rationale for Change |
| Solvent | THF | Toluene | Toluene is less coordinating, potentially enhancing catalyst-substrate interaction.[6] |
| Temperature | Room Temp (20-25 °C) | 0 °C to -20 °C | Lower temperature increases the energy gap between diastereomeric transition states.[1] |
| Substrate Addition | Rapid or Batch | Slow (Syringe Pump) | Minimizes uncatalyzed background reduction, a major source of racemic product.[8] |
| Catalyst Loading | 5-10 mol% | 10 mol% | Ensures the catalyzed pathway is dominant. |
| Expected % ee | 85-95% | >97% | Optimization focuses on suppressing the non-selective reaction pathway. |
Frequently Asked Questions (FAQs)
Q1: Are there alternative methods to the CBS reduction for this synthesis?
A1: Yes, biocatalytic methods using ketoreductase (KRED) enzymes have emerged as a powerful, green alternative.[9] These enzymatic reductions often operate in aqueous media under mild conditions (pH 7, 30°C) and can deliver extremely high yields (>80%) and enantioselectivities (>99.5% ee).[9] The process typically uses a co-substrate like isopropanol to regenerate the necessary cofactor (NADH or NADPH).[10] While the initial screening to find a suitable enzyme can be resource-intensive, it is an excellent option for large-scale, sustainable production.[9][11]
Q2: How do I monitor the reaction progress and determine the final % ee?
A2: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting ketone. The most accurate way to determine the enantiomeric excess (% ee) of the final product is by Chiral HPLC. A common stationary phase for separating this type of chiral alcohol is a polysaccharide-based column, such as one with a Chiralpak IC phase.[6]
Q3: What are the key safety precautions when working with borane reagents?
A3: Borane reagents require careful handling.
-
Inert Atmosphere: Always handle borane solutions under a dry, inert atmosphere (nitrogen or argon).[4]
-
Quenching: Excess borane must be quenched slowly and carefully with a proton source like methanol, typically at low temperatures, to control the release of flammable hydrogen gas.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Work in a well-ventilated chemical fume hood. For detailed safety protocols, refer to specialized guides on handling boranes.[4][12]
Experimental Protocols
Protocol 1: High-Yield CBS Reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone
This protocol is designed to maximize both yield and enantioselectivity.
-
Preparation:
-
Under an argon atmosphere, add (S)-(-)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 10 mol%) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Add Borane-dimethyl sulfide complex (BH3•SMe2, ~1.0 eq) to the flask. Stir the solution at 20-25 °C for 15-20 minutes.
-
-
Reaction:
-
Dissolve 2-chloro-1-(3,4-difluorophenyl)ethanone (1.0 eq) in anhydrous toluene.
-
Cool the catalyst/borane mixture to 0-5 °C using an ice bath.
-
Add the ketone solution dropwise to the cooled mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl (aq) and stir. Separate the organic layer.
-
Extract the aqueous layer twice with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield this compound as a clear oil.
High-Selectivity Synthesis Workflow -
Protocol 2: Chiral HPLC Analysis
-
Column: Chiralpak IC (or equivalent polysaccharide-based chiral stationary phase).[6]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 99:1 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 250 nm.[6]
-
Procedure:
-
Prepare a dilute solution of the purified product in the mobile phase.
-
Inject onto the HPLC system.
-
The two enantiomers will elute at different retention times. The enantiomeric excess is calculated using the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
-
References
- CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol. Google Patents.
-
Corey, E. J., & Helal, C. J. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters. Angewandte Chemie International Edition, 37(15), 1986-2012. Available at: [Link]
-
Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Organic Letters. ACS Publications. Available at: [Link]
-
Corey–Itsuno reduction. Wikipedia. Available at: [Link]
-
Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. National Institutes of Health (NIH). Available at: [Link]
- Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol. Google Patents.
-
Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. ResearchGate. Available at: [Link]
-
Safe Handling of Boranes at Scale. Organic Process Research & Development. ACS Publications. Available at: [Link]
-
Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates. Organic Process Research & Development. ACS Publications. Available at: [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. National Institutes of Health (NIH). Available at: [Link]
-
CHIRAL Handbook. BGB Analytik. Available at: [Link]
-
Borane Reagents. Organic Chemistry Portal. Available at: [Link]
-
New Strategy for Effective Biosynthesis of Chiral Aryl Alcohols: Co-Cultivation Microbe with Natural Deep-Eutectic Solvent. ACS Sustainable Chemistry & Engineering. ACS Publications. Available at: [Link]
-
Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station Int. Ed. Available at: [Link]
-
Recent developments in the synthesis and synthetic applications of borane–amines. Chemical Communications. RSC Publishing. Available at: [Link]
-
Corey–Itsuno reduction. Grokipedia. Available at: [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. ACS Publications. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
- Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative. Google Patents.
-
Corey–Bakshi–Shibata (CBS) Reduction. ResearchGate. Available at: [Link]
-
TITANIUM(IV) CHLORIDE-ACCELERATED REDUCTION OF CARBOXYLIC ACIDS TO ALCOHOLS USING BORANE-AMMONIA. Organic Syntheses Procedure. Available at: [Link]
-
A Convenient Enantioselective CBS-Reduction of Arylketones in Flow-Microreactor Systems. ResearchGate. Available at: [Link]
-
Safe Handling of Boranes at Scale. ResearchGate. Available at: [Link]
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. RSC Publishing. Available at: [Link]
-
ASYMMETRIC SYNTHESIS-II. Available at: [Link]
-
Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. ResearchGate. Available at: [Link]
-
Asymmetric syntheses and bio-evaluation of novel chiral esters derived from substituted tetrafluorobenzyl alcohol. PubMed. Available at: [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link]
-
CBS Reduction, Enantioselective Catalysis. YouTube. Available at: [Link]
Sources
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Borane Reagents [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents [patents.google.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 9. CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol - Google Patents [patents.google.com]
- 10. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselective Synthesis of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol. This chiral alcohol is a critical building block, notably as an intermediate in the synthesis of the antiplatelet agent Ticagrelor.[1] Achieving high stereoselectivity in its preparation is paramount and often presents significant challenges. This guide is designed to provide practical, in-depth solutions to common issues encountered in the lab, drawing from established chemical principles and field-proven experience.
The most prevalent and reliable method for this transformation is the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone.[2][3] Our focus will be on troubleshooting the widely-used Corey-Bakshi-Shibata (CBS) reduction and touching upon biocatalytic alternatives.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might face during the synthesis, providing not just a solution but the scientific reasoning behind it.
Question 1: My enantiomeric excess (ee%) is low or inconsistent. What are the likely causes and how can I fix this?
Low enantioselectivity is the most common failure mode in this synthesis. The root cause almost always lies in the integrity of the catalytic cycle.
Core Cause: The stereochemical outcome is dictated by the precise coordination of the ketone to the chiral oxazaborolidine-borane complex.[4][5][6] Any disruption to this coordination sphere will compromise enantioselectivity.
Troubleshooting Workflow Diagram
Sources
- 1. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]
- 2. 2-Chloro-1-(3,4-difluorophenyl)ethanone | C8H5ClF2O | CID 2392321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-1-(3,4-difluorophenyl)ethanone - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Optimization of Enzyme Activity for (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol Production
Welcome to the technical support center for the enzymatic production of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol. This chiral alcohol is a critical building block in the synthesis of various pharmaceuticals. Biocatalytic methods, primarily using ketoreductases (KREDs) or carbonyl reductases, offer a highly selective and environmentally benign route to this valuable intermediate.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common experimental hurdles. It is structured into a troubleshooting section for specific issues and an FAQ section for general guidance.
Part 1: Troubleshooting Guide
This section addresses the most common problems encountered during the enzymatic synthesis of this compound from its corresponding ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone.
Q1: My reaction shows low or no conversion of the ketone substrate. What are the likely causes and how can I fix it?
A1: Low or no product formation is a frequent issue that can typically be traced back to one of four areas: the enzyme, the cofactor, the substrate, or the reaction conditions.
Diagnostic Workflow:
-
Verify Enzyme Activity: The first step is to confirm your enzyme is active. Run a standard activity assay using a known, reliable substrate for your specific ketoreductase. If the enzyme is inactive, obtain a fresh batch or re-purify your expressed enzyme. Enzyme immobilization techniques can sometimes enhance stability and reusability.[4]
-
Check Cofactor Presence and Regeneration: Most KREDs suitable for this synthesis are NADPH-dependent.[5] The high cost of NADPH prohibits its use in stoichiometric amounts, making in situ regeneration essential.[6][7]
-
Is a regeneration system present? Common systems include a secondary enzyme like glucose dehydrogenase (GDH) with glucose as the co-substrate, or isopropanol dehydrogenase with isopropanol.[8][9][10]
-
Is the regeneration system active? Ensure the secondary enzyme (e.g., GDH) is active and its co-substrate (e.g., glucose) is present in sufficient concentration. The regeneration system must be robust enough to overcome equilibrium issues.[11]
-
-
Assess Substrate Quality and Concentration:
-
Purity: Confirm the purity of your starting ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone. Impurities can act as inhibitors.
-
Solubility & Inhibition: This substrate has low aqueous solubility.[12] High concentrations can lead to substrate inhibition or precipitation, effectively lowering the accessible substrate for the enzyme. Consider adding a water-miscible organic co-solvent (e.g., isopropanol, DMSO) at a concentration that does not denature the enzyme (typically 5-20% v/v).[12][13]
-
-
Review Reaction Conditions (pH and Temperature):
-
pH: Most reductases have a pH optimum in the neutral range (pH 6.0-8.0).[14][15] Drastic deviations can lead to a complete loss of activity. Ensure your buffer has adequate capacity to maintain the pH throughout the reaction.
-
Temperature: While higher temperatures increase reaction rates, they can also cause enzyme denaturation.[16][17][18] The optimal temperature is a balance between activity and stability. For many KREDs, this is between 30-55°C.[14][16]
-
Q2: The reaction works, but the enantioselectivity is poor (low % e.e.). How can I improve it?
A2: Achieving high enantiomeric excess (% e.e.) is the primary goal of this asymmetric synthesis. Poor selectivity indicates that the enzyme's active site is not discriminating effectively between the two possible binding orientations of the prochiral ketone.
Optimization Strategies:
-
Lower the Temperature: Enantioselectivity is often temperature-dependent. Lowering the reaction temperature (e.g., from 30°C to 15-20°C) generally increases the activation energy difference between the two enantiomeric pathways, favoring the formation of the desired (1R)-enantiomer.[19] This will slow the reaction rate, so a longer reaction time may be necessary.
-
Modify the Reaction Medium: The choice of solvent can influence enzyme conformation and, consequently, enantioselectivity.[19]
-
Co-solvents: Systematically screen different water-miscible co-solvents (e.g., isopropanol, DMSO, t-butanol) at various concentrations (5-30%). The polarity of the medium can subtly alter the enzyme's active site geometry.
-
Biphasic Systems: For substrates with poor water solubility, a two-phase system (e.g., buffer with an organic solvent like ethyl acetate or MTBE) can sometimes improve selectivity by maintaining a low substrate concentration in the aqueous phase where the enzyme resides.
-
-
Enzyme Engineering: If reaction condition optimization is insufficient, the enzyme itself may be the limitation.
-
Screen Different Enzymes: Test a panel of different ketoreductases. Enzymes from different microbial sources can exhibit vastly different selectivities for the same substrate.
-
Directed Evolution: If resources permit, directed evolution or rational design can be used to create enzyme variants with improved enantioselectivity.[12][13][20] This involves creating mutant libraries and screening for variants with enhanced performance.
-
Q3: My reaction starts well but stalls before reaching full conversion. What's happening?
A3: A stalling reaction often points to product inhibition, enzyme instability, or depletion of a key component.
Troubleshooting Steps:
-
Investigate Product Inhibition: The desired product, this compound, or a byproduct from the cofactor regeneration system (e.g., acetone from isopropanol) may inhibit the KRED.
-
Test: Run the reaction with an initial spike of the final product. If the initial rate is significantly lower than a control reaction, product inhibition is likely.
-
Solution: Consider in situ product removal (e.g., using a resin or a biphasic system where the product partitions into the organic phase) to keep its concentration in the aqueous phase low.
-
-
Evaluate Enzyme Stability: The enzyme may be denaturing over the course of the reaction under the chosen conditions.
-
Test: Take samples at various time points and measure the residual enzyme activity. A significant drop in activity over time confirms instability.
-
Solution: Lower the reaction temperature, adjust the pH to the enzyme's stability optimum (which may differ slightly from its activity optimum), or add stabilizing agents like glycerol or BSA. Enzyme immobilization is also a powerful strategy to enhance operational stability.[4]
-
-
Check Cofactor Regeneration Efficiency: The cofactor regeneration system might not be keeping pace with the primary reaction, leading to a depletion of the active NADPH cofactor.
-
Test: Measure the concentration of NADP+ and NADPH over time. A buildup of NADP+ indicates a failing regeneration system.
-
Solution: Increase the concentration of the regeneration enzyme (e.g., GDH) or its co-substrate (e.g., glucose). Ensure the pH is compatible with both the primary KRED and the regeneration enzyme.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What type of enzyme is best suited for producing this compound?
A1: Ketoreductases (KREDs), also known as carbonyl reductases or alcohol dehydrogenases, are the enzymes of choice. Specifically, you should look for enzymes that follow Prelog's rule, which will reduce the carbonyl group to produce the desired (R)-alcohol (note: due to Cahn-Ingold-Prelog priority rules, the product is named (1R) but is stereochemically equivalent to what is often produced by "anti-Prelog" reductases acting on other substrates). Many commercially available KRED screening kits contain enzymes that produce the (R)-alcohol. Enzymes that have been successfully engineered or identified for similar bulky-ketone reductions are excellent candidates.[5][21]
Q2: How do I determine the optimal pH and temperature for my reaction?
A2: Optimal conditions must be determined empirically for your specific enzyme.
-
pH Optimization: Set up a series of reactions in different buffers covering a pH range from 5.0 to 9.0 (e.g., citrate for pH 5-6, phosphate for pH 6-8, Tris for pH 8-9).[14] Measure the initial reaction rate at each pH. The pH that gives the highest rate is the optimum.
-
Temperature Optimization: Once the optimal pH is known, set up reactions at various temperatures (e.g., 20°C, 30°C, 40°C, 50°C).[16] Measure the initial rates. The optimal temperature is the one that provides the best balance of high activity without causing rapid enzyme inactivation.[17][18]
(See Protocol 2 for a detailed workflow).
Q3: What is the role of the cofactor, and how can I regenerate it effectively?
A3: The cofactor, typically NADPH for KREDs, acts as the hydride donor that reduces the ketone to an alcohol.[3] In this process, NADPH is oxidized to NADP+. Because NADPH is very expensive, it must be recycled back to its reduced state.[6]
Effective regeneration is critical for process viability. Two common methods are:
-
Coupled-Enzyme System: This is the most robust method. A second enzyme, like glucose dehydrogenase (GDH), oxidizes a cheap co-substrate (glucose) to gluconic acid, transferring a hydride to NADP+ to regenerate NADPH.[5][8][9] This system is thermodynamically favorable and pushes the reaction towards completion.
-
Coupled-Substrate System: A single enzyme is used. A large excess of a secondary alcohol, like isopropanol, is added to the reaction. The KRED catalyzes the oxidation of isopropanol to acetone, regenerating NADPH.[8][9] While simpler, this method is equilibrium-limited and may require very high concentrations of isopropanol, which can impact enzyme stability.[8][9]
Q4: How can I accurately measure the enantiomeric excess (% e.e.) of my product?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of chiral alcohols.[22]
-
Method: You will need an HPLC system equipped with a chiral stationary phase (CSP) column (e.g., based on cellulose or amylose derivatives). The two enantiomers of the product will interact differently with the chiral column, resulting in different retention times.
-
Calculation: The % e.e. is calculated from the peak areas of the R- and S-enantiomers in the chromatogram using the formula: ee (%) = |([R] - [S]) / ([R] + [S])| * 100 Other methods like chiral gas chromatography (GC) or spectroscopy-based techniques can also be used but may require derivatization or specialized equipment.[23][24][25]
Part 3: Protocols & Data
Protocol 1: Standard Enzyme Activity Assay
This protocol measures the rate of NADPH consumption to determine enzyme activity.
-
Prepare Reagents:
-
100 mM Potassium Phosphate Buffer (pH 7.0).
-
10 mM Substrate Stock: 2-chloro-1-(3,4-difluorophenyl)ethanone dissolved in DMSO.
-
5 mM NADPH Stock in buffer.
-
Purified enzyme solution of known concentration.
-
-
Assay Procedure:
-
In a 1 mL cuvette, combine 950 µL of buffer, 20 µL of NADPH stock, and 10 µL of enzyme solution.
-
Mix and place in a spectrophotometer set to 340 nm.
-
Initiate the reaction by adding 20 µL of the substrate stock and mix immediately.
-
Record the decrease in absorbance at 340 nm over 2-3 minutes. The rate of decrease is proportional to enzyme activity.
-
-
Calculate Activity: Use the Beer-Lambert law (ε for NADPH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumption. One unit (U) of activity is typically defined as the amount of enzyme that consumes 1 µmol of NADPH per minute under these conditions.
Table 1: Typical Reaction Parameters for KRED Optimization
| Parameter | Typical Range | Rationale & Key Considerations |
| Enzyme Conc. | 1 - 10 mg/mL | Higher concentration increases rate but also cost. |
| Substrate Conc. | 50 - 500 g/L | High concentrations can lead to inhibition/solubility issues.[1][2] |
| Cofactor (NADP+) | 0.1 - 1.0 mM | Used in catalytic amounts; regeneration is key.[7] |
| Co-substrate (Glucose) | 1.1 - 1.5 mol eq. | Slight molar excess ensures complete cofactor regeneration. |
| Regen. Enzyme (GDH) | 1 - 5 mg/mL | Must be sufficient to keep pace with the primary KRED. |
| pH | 6.0 - 8.0 | Balances enzyme activity and stability.[14] |
| Temperature | 25 - 40 °C | Balances reaction rate and enzyme stability/selectivity.[16][17] |
| Co-solvent (e.g., IPA) | 0 - 40% (v/v) | Improves substrate solubility but can decrease enzyme stability.[12] |
Part 4: Visualizations
Caption: Troubleshooting workflow for low reaction conversion.
Caption: Coupled-enzyme system for NADPH cofactor regeneration.
References
- Determining the Enantiomeric Excess of Chiral Alcohols: Application Notes and Protocols. Benchchem.
- Directed evolution of a carbonyl reductase LsCR for the enantioselective synthesis of (1S)-2-chloro-1-(3,4-difluorophenyl) ethanol. PubMed.
- Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. NIH.
- Technical Support Center: Troubleshooting Low Enantioselectivity in Enzymatic Reactions. Benchchem.
- Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. ACS Publications.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
- Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. ACS Publications.
- Effect of pH on the ketoreductases (KRED) activity and stability. a, b,... ResearchGate.
- Regeneration of Cofactors for Enzyme Biocatalysis. Zhao Group @ UIUC.
- Enzymatic C1 reduction using hydrogen in cofactor regeneration. Hep Journals.
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- The effect of pH on the activity of purified aldo-keto reductase of S.... ResearchGate.
- Effect of temperature on the ketoreductases (KRED) activity and... ResearchGate.
- Immobilization of carbonyl reductase in engineered polyhydroxyalkanoate microspheres for asymmetric synthesis of (S)-CFPL. PubMed.
- Co-factor demand and regeneration in the enzymatic one-step reduction of carboxylates to aldehydes in cell-free systems. Request PDF. ResearchGate.
- Efficient whole-cell biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol from 2-chloro-1-(3,4-difluorophenyl) ethanone in a sustainable reaction system. OUCI.
- Development of a Practical Enzymatic Process for Preparation of (S)‑2-Chloro-1-(3,4-difluorophenyl)ethanol. figshare.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH.
- Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
- Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. PMC - NIH.
- Biochemistry & Physiology: Open Access - Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis. OMICS International.
- This compound. SCBT - Santa Cruz Biotechnology.
- Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. PMC - NIH.
- Evaluation of substituent effects on activity and enantioselectivity in the enzymatic reduction of aryl ketones. Request PDF. ResearchGate.
- Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F.
- Origin of the Unexpected Enantioselectivity in the Enzymatic Reductions of 5-Membered-Ring Heterocyclic Ketones Catalyzed by Candida parapsilosis Carbonyl Reductases. ResearchGate.
- Rational design of the carbonyl reductase EbSDR8 for efficient biosynthesis of enantiopure (R)-3-chloro-1-phenyl-1-propanol. PubMed.
- Engineering of carbonyl reductase for asymmetric reduction of difficult-to-reduce ketone tetrahydrofuran-3-one. Request PDF. ResearchGate.
Sources
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- 2. figshare.com [figshare.com]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immobilization of carbonyl reductase in engineered polyhydroxyalkanoate microspheres for asymmetric synthesis of (S)-CFPL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 7. researchgate.net [researchgate.net]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 11. Enzymatic C1 reduction using hydrogen in cofactor regeneration [journal.hep.com.cn]
- 12. Directed evolution of a carbonyl reductase LsCR for the enantioselective synthesis of (1S)-2-chloro-1-(3,4-difluorophenyl) ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rational design of the carbonyl reductase EbSDR8 for efficient biosynthesis of enantiopure (R)-3-chloro-1-phenyl-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
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- 21. researchgate.net [researchgate.net]
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- 24. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol
Welcome to the Technical Support Center for the synthesis of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this critical chiral intermediate. Drawing upon established protocols and field-proven insights, this guide provides in-depth technical assistance in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The primary route to enantiomerically pure this compound is the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone.[1] Two highly effective methods are widely employed:
-
Biocatalytic Reduction: This "green chemistry" approach utilizes ketoreductase (KRED) enzymes to achieve high enantioselectivity and yield under mild reaction conditions.[2][3]
-
Chemical Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) reduction is a reliable chemical method that employs a chiral oxazaborolidine catalyst in conjunction with a borane reducing agent.[4]
Q2: What are the critical parameters to control for a successful synthesis?
A2: Regardless of the chosen method, several parameters are crucial for maximizing yield and enantiomeric excess (ee):
-
Purity of Starting Material: The purity of 2-chloro-1-(3,4-difluorophenyl)ethanone is paramount, as impurities can interfere with the catalyst and lead to side reactions.
-
Exclusion of Water: For chemical reductions like the CBS method, strictly anhydrous conditions are necessary as moisture can deactivate the oxazaborolidine catalyst and reduce enantioselectivity.[5]
-
Temperature Control: Both enzymatic and chemical reductions are temperature-sensitive. Optimal temperature ranges should be maintained to ensure catalyst stability and selectivity.
-
Stoichiometry of Reagents: Precise control over the molar ratios of the substrate, reducing agent, and catalyst is essential for optimal results.
Troubleshooting Guide: Side Reactions and Optimization
This section addresses specific issues that may arise during the synthesis of this compound, providing insights into their causes and actionable solutions.
Issue 1: Low Enantiomeric Excess (ee)
Q: My reaction is producing the desired alcohol, but the enantiomeric excess is below the target value. What are the likely causes and how can I improve it?
A: Low enantiomeric excess is a common challenge and can stem from several factors, depending on the synthetic method.
For Chemical Reduction (Corey-Bakshi-Shibata):
-
Cause A: Catalyst Deactivation by Moisture. Oxazaborolidine catalysts are sensitive to moisture.[5][6] Any water present in the reaction will react with the borane reagent and the catalyst, leading to a non-catalyzed, non-enantioselective reduction pathway.
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause B: Non-Catalyzed Background Reduction. Borane itself can reduce the ketone without the chiral catalyst, leading to a racemic mixture of the alcohol.[7] This background reaction becomes more significant if the catalyzed reaction is slow.
-
Solution:
-
Optimize Catalyst Loading: Ensure an adequate amount of the CBS catalyst is used (typically 5-10 mol%).
-
Temperature Control: Running the reaction at the recommended low temperature (e.g., -20 °C to 0 °C) favors the catalyzed pathway.
-
-
-
Cause C: Impure Starting Materials. Acidic or basic impurities in the ketone starting material can interfere with the catalyst.[8]
-
Solution: Purify the 2-chloro-1-(3,4-difluorophenyl)ethanone before use, for example, by flash chromatography or recrystallization.
-
For Biocatalytic Reduction:
-
Cause A: Sub-optimal Enzyme Activity or Stability. The chosen ketoreductase may not be optimal for the substrate or may be denaturing under the reaction conditions.
-
Solution:
-
Enzyme Screening: Screen a panel of different ketoreductases to find one with high selectivity for 2-chloro-1-(3,4-difluorophenyl)ethanone.
-
Optimize Reaction Conditions: Adjust pH, temperature, and co-solvent concentrations to match the enzyme's optimal operating parameters.
-
-
-
Cause B: Product Inhibition. The desired alcohol product may inhibit the activity of the ketoreductase, leading to incomplete conversion and potentially allowing for background reduction by the host organism's enzymes if using whole cells.[9][10]
-
Solution:
-
In situ Product Removal: Consider using a two-phase system with an organic solvent to continuously extract the product from the aqueous phase.
-
Fed-batch Strategy: Gradually add the substrate to the reaction to maintain a low product concentration.
-
-
Issue 2: Formation of Impurities
Q: I am observing significant impurities in my final product. What are the common side reactions and how can I minimize them?
A: Several side reactions can lead to impurities. The most common are dehalogenation, epoxide formation, and the presence of unreacted starting material.
-
Side Reaction A: Dehalogenation. The chlorine atom can be reductively cleaved to form 1-(3,4-difluorophenyl)ethanol.
-
Mechanism: This can occur via a radical mechanism or through the formation of an organometallic intermediate, depending on the reducing agent.[11][12]
-
Prevention:
-
Choice of Reducing Agent: For chemical reductions, use a milder borane source like borane-dimethyl sulfide (BMS) instead of more reactive hydrides.
-
Enzyme Selection: In biocatalytic reductions, select a ketoreductase that does not exhibit significant dehalogenase activity.
-
-
-
Side Reaction B: Epoxide Formation. The product, a chlorohydrin, can undergo intramolecular cyclization to form the corresponding epoxide, especially under basic conditions.[13][14]
-
Mechanism: The hydroxyl group can be deprotonated, and the resulting alkoxide can displace the adjacent chloride via an intramolecular SN2 reaction.[13]
-
Prevention:
-
pH Control: During workup and purification, avoid strongly basic conditions. Maintain a neutral or slightly acidic pH.[15]
-
Temperature: Keep the temperature low during workup and storage to minimize the rate of this side reaction.
-
-
-
Impurity C: Unreacted Starting Material. Incomplete conversion will result in the presence of 2-chloro-1-(3,4-difluorophenyl)ethanone in the final product.
-
Cause: Insufficient reaction time, low temperature, or catalyst deactivation can lead to incomplete conversion.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting material.
-
Purification: Unreacted ketone can often be separated from the alcohol product by column chromatography or by forming a bisulfite adduct of the ketone, which can then be removed by extraction.[9]
-
-
Data Summary
| Parameter | Effect on Yield | Effect on Enantiomeric Excess (ee) | Troubleshooting Recommendation |
| Moisture | Decreases | Significantly Decreases (in CBS) | Use anhydrous solvents and an inert atmosphere. |
| Temperature | Varies | Optimal range exists; too high or low can decrease ee | Maintain the recommended temperature for the specific method. |
| Catalyst Loading | Increases up to a point | Increases up to an optimal level | Use the recommended catalyst loading (e.g., 5-10 mol% for CBS). |
| Basic Conditions | May decrease due to side reactions | Can lead to racemization | Maintain neutral or slightly acidic pH during workup. |
Experimental Protocols
Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction
-
Preparation: Under an inert atmosphere (N2 or Ar), add a solution of (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq) to a flame-dried flask.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BMS, 1.0 M solution, 1.0 eq) to the flask and stir for 15 minutes.
-
Substrate Addition: Slowly add a solution of 2-chloro-1-(3,4-difluorophenyl)ethanone (1.0 eq) in anhydrous THF.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly add methanol to quench the excess borane.
-
Workup: Add 1 M HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Biocatalytic Reduction using a Ketoreductase
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), add the ketoreductase enzyme and a cofactor (e.g., NADPH).
-
Cofactor Regeneration System: Add a cofactor regeneration system, such as glucose and glucose dehydrogenase.
-
Substrate Addition: Add 2-chloro-1-(3,4-difluorophenyl)ethanone to the reaction mixture. An organic co-solvent (e.g., isopropanol) may be used to improve substrate solubility.
-
Reaction: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation.
-
Monitoring: Monitor the reaction progress by HPLC.
-
Workup: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate, and purify the product by column chromatography if necessary.
Visualizations
Corey-Bakshi-Shibata Reduction Mechanism
Caption: Mechanism of the CBS Reduction.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Troubleshooting workflow for low ee.
References
-
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
- EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents. (n.d.).
-
Armstrong, D. W., & Li, L. (2022). Recent advances in the field of chiral crystallization. Chirality, 34(11), 1369-1383. [Link]
-
Hummel, W. (2010). Advances in the Enzymatic Reduction of Ketones. Accounts of Chemical Research, 43(10), 1339-1348. [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-1-(3,4-difluorophenyl)ethanone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ResearchGate. (n.d.). Ketoreductase Catalyzed Stereoselective Bioreduction of -Nitro Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Retrieved from [Link]
-
Cooper, B. F., & Rudolph, F. B. (1995). Product inhibition applications. Methods in Enzymology, 249, 188–211. [Link]
-
Šigut, M. (2023, February 16). Reagent of the month – CBS oxazaborolidine. SigutLabs. [Link]
-
ResearchGate. (n.d.). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Advances in the Enzymatic Reduction of Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]
-
ResearchGate. (2011, December 19). How can i get an epoxide from an alpha chloro hydroxy compound? I tried KOH in ethanol on stirring but it didn't work. Retrieved from [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]
-
Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. [Link]
-
YouTube. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization. [Link]
-
Lee, D. U., et al. (2025). Electrochemical deprotonation of halohydrins enables cascading reactions for CO2 capture and conversion into ethylene carbonate. Nature Communications, 16(1), 1-10. [Link]
-
Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). 2-Chloro-1-(3,4-difluorophenyl)ethanone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chlorohydrin synthesis by chlorination or substitution. Retrieved from [Link]
-
YouTube. (2017, April 5). Organic Chemistry | Ether & Epoxide Mechanisms & Reactions. [Link]
-
MDPI. (n.d.). Iron-Containing Alcohol Dehydrogenase from Hyperthermophiles. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. Retrieved from [Link]
-
PubMed. (n.d.). Product inhibition applications. Retrieved from [Link]
-
YouTube. (2020, January 10). Recrystallization. [Link]
-
Chemsrc. (n.d.). 2-Chloro-1-(3,4-difluorophenyl)ethanone. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. Retrieved from [Link]
Sources
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- 8. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scalability Issues in (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol Production
Welcome to the technical support center for the synthesis of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol. This critical chiral intermediate, a key building block for the antiplatelet agent Ticagrelor, presents unique challenges when transitioning from laboratory-scale synthesis to pilot or industrial-scale production.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers and process chemists encountering scalability issues. We will explore the two primary asymmetric synthesis routes: chemical catalysis via the Corey-Bakshi-Shibata (CBS) reduction and biocatalysis using ketoreductases (KREDs).
Section 1: Chemical Synthesis - The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[3][4] It employs a chiral oxazaborolidine catalyst, typically derived from (S)-diphenylprolinol, and a borane source to deliver a hydride stereoselectively to the ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone.[4][5][6] While highly effective, scaling this reaction introduces challenges related to reagent handling, reaction control, and product purification.
Troubleshooting Guide & FAQs for CBS Reduction
Question 1: We are observing a significant drop in enantiomeric excess (ee) upon scaling up our CBS reduction. What are the likely causes and how can we mitigate this?
Answer: A decrease in enantioselectivity at scale is a common and multifaceted problem. The root cause often lies in the amplification of minor issues that are negligible at the bench scale.
-
Causality: The CBS reduction relies on the formation of a well-defined chiral complex between the oxazaborolidine catalyst, borane, and the ketone substrate.[3][7] Any deviation that favors the non-catalyzed, background reduction by free borane will erode the enantiomeric excess.
-
Troubleshooting Steps:
-
Moisture Control is Paramount: Water rapidly decomposes both the borane reagent and the oxazaborolidine catalyst. Ensure all solvents (typically THF or Toluene) are rigorously dried, the reactor is dried beforehand, and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).
-
Reagent Quality and Stoichiometry:
-
Borane Source: Borane complexes like BH₃·THF or BH₃·DMS can degrade upon storage. It is crucial to titrate the borane solution immediately before use to determine its exact molarity. An inaccurate charge of borane can lead to excess uncomplexed reagent, promoting background reduction.
-
Catalyst Loading: While catalyst loadings can be as low as 1-10 mol%, ensure this is sufficient for the scale.[5] Sometimes, slightly higher catalyst loading is needed on scale to overcome minor impurities.
-
-
Temperature Control: The enantioselectivity of the CBS reduction is highly temperature-dependent.[8] Large reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. The exothermic nature of borane complexation and the reduction itself can create localized hot spots.
-
Solution: Implement controlled, slow addition of the ketone substrate or the borane solution to manage the exotherm. Ensure the reactor's cooling system is adequate and that internal temperature probes are accurately placed.
-
-
Mixing Efficiency: Inadequate mixing in a large vessel can lead to localized areas of high substrate concentration, again favoring the faster, non-selective background reduction. Verify that the agitation speed and impeller design are sufficient to maintain a homogenous reaction mixture.
-
Question 2: Our reaction yield is low, and we observe incomplete conversion of the starting ketone even after extended reaction times. What should we investigate?
Answer: Low yield and stalled reactions often point to reagent deactivation or the presence of inhibitors.
-
Causality: The catalytic cycle can be interrupted if the borane source is depleted or the catalyst is poisoned.
-
Troubleshooting Steps:
-
Verify Borane Activity: As mentioned, titrate your borane source. An old or improperly stored bottle of BH₃·DMS or BH₃·THF is a frequent culprit.
-
Substrate Purity: The starting material, 2-chloro-1-(3,4-difluorophenyl)ethanone, can contain impurities from its synthesis (e.g., residual acids or bases) that can neutralize or poison the Lewis acidic oxazaborolidine catalyst.[9][10] Re-purify the ketone if its purity is suspect.
-
Reaction Quench: An improper quench can lead to product degradation or isolation issues. Methanol is commonly used to quench the reaction by reacting with excess borane and breaking up the boron-product complexes.[6] Ensure the quench is performed at a low temperature to control the vigorous gas evolution and potential exotherm.
-
Question 3: The workup process is generating stable emulsions, making phase separation and product isolation difficult and time-consuming. How can we improve this?
Answer: Boron-based reagents are notorious for causing workup issues at scale. The formation of boric acid and its salts can lead to intractable emulsions.
-
Causality: Hydrolysis of boron compounds during the aqueous workup creates gelatinous precipitates and surfactants that stabilize oil-in-water or water-in-oil emulsions.
-
Troubleshooting Protocol:
-
Methanol Quench: After the reaction is complete, cool the mixture (e.g., to 0-10 °C) and slowly add methanol. This breaks down the borane complexes into trimethoxyborane, which is more easily handled.[6]
-
pH Adjustment: After the methanol quench and solvent removal (if necessary), consider a dilute acid wash (e.g., 1M HCl) to protonate the amine from the catalyst precursor, making it water-soluble.
-
Salting Out: Add brine (saturated NaCl solution) during the aqueous wash. This increases the ionic strength of the aqueous phase, which can help break emulsions and decrease the solubility of the organic product in the aqueous layer.
-
Filter Aid: If solids are present, adding a filter aid like Celite before filtration can prevent clogging and improve separation.
-
Visualization: Troubleshooting Low Enantioselectivity
The following decision tree illustrates a logical workflow for diagnosing the cause of low enantiomeric excess in a scaled-up CBS reduction.
Sources
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- 2. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. 2-Chloro-1-(3,4-difluorophenyl)ethanone | C8H5ClF2O | CID 2392321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Chloro-1-(3,4-difluorophenyl)ethanone - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
Technical Support Center: Byproduct Analysis in (1R)-2-chloro-1-(3,ar-difluorophenyl)ethanol Synthesis
Welcome to the technical support center for the synthesis of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to byproduct formation during this critical chiral synthesis. As a key intermediate for pharmaceuticals like Ticagrelor, achieving high chemical and enantiomeric purity is paramount.[1][2] This resource provides in-depth, experience-driven answers to frequently encountered challenges.
Section 1: Frequently Asked Questions (FAQs) - Understanding Common Byproducts
This section addresses the fundamental questions regarding the identity and origin of byproducts commonly observed during the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to its corresponding (1R)-alcohol.
Question 1: What is the most common impurity I should expect, and how does it affect my results?
Answer: The most critical and common byproduct is the undesired (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol enantiomer.
-
Causality & Impact: The synthesis of this compound is an asymmetric reduction of a prochiral ketone.[3] The goal is to selectively produce one of two mirror-image isomers (enantiomers). The formation of the (1S)-enantiomer is a direct result of imperfect stereocontrol by the chiral catalyst or reagent. Its presence directly lowers the enantiomeric excess (ee), a critical quality attribute for pharmaceutical intermediates.[4][5] Regulatory bodies often have strict limits on the allowable amount of the undesired enantiomer in active pharmaceutical ingredients.[6]
Question 2: Besides the (1S)-enantiomer, what other byproducts might be formed?
Answer: Several other byproducts can arise from side reactions. The most prevalent include:
-
Unreacted Starting Material (USM): 2-chloro-1-(3,4-difluorophenyl)ethanone.
-
Cause: Incomplete reaction due to insufficient reducing agent, low catalyst activity, or non-optimized reaction time/temperature.[7]
-
-
Dehalogenated Product: 1-(3,4-difluorophenyl)ethanol.
-
Cause: This results from over-reduction, where the chlorine atom is replaced by a hydrogen atom. This can be promoted by certain reducing agents or catalysts, especially under harsh conditions (e.g., elevated temperatures).
-
-
Epoxide Formation: 2-(3,4-difluorophenyl)oxirane.
-
Cause: If the reaction or workup is performed under basic conditions, intramolecular cyclization of the product can occur, where the alkoxide intermediate displaces the adjacent chlorine atom.
-
-
Solvent-Related Adducts: Depending on the solvent and reagents used, byproducts derived from their interaction may be observed. For example, in reductions using formic acid/triethylamine as the hydrogen source, formyl esters could potentially form.[8]
Question 3: How does the choice of reducing agent influence byproduct formation?
Answer: The choice of reducing agent is critical. The reaction is typically a hydride reduction.[9][10]
-
Chemical Reducing Agents (e.g., NaBH₄, LiAlH₄ with a chiral ligand): Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent and can lead to more side products like the dehalogenated species.[10] Sodium borohydride (NaBH₄) is milder but may require a catalyst to achieve high enantioselectivity.[11][12] The compatibility of the chiral ligand or catalyst with the hydride source is crucial for minimizing the formation of the wrong enantiomer.[13]
-
Biocatalytic Reductions (e.g., Ketoreductases - KREDs): Enzymes like KREDs often exhibit extremely high enantioselectivity (>99% ee) and operate under mild aqueous conditions, which can significantly reduce the formation of dehalogenated or solvent-related byproducts.[14][15][16] However, enzyme activity can be sensitive to substrate concentration and the presence of organic co-solvents.
Section 2: Troubleshooting Guide for Byproduct-Related Issues
This section provides a problem-oriented approach to resolving specific experimental issues.
Problem 1: Low Enantiomeric Excess (ee)
Your chiral HPLC analysis shows a significant peak for the undesired (1S)-enantiomer, resulting in an ee below your target (e.g., <98%).
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution | Expected Outcome |
| Inactive or Degraded Catalyst/Reagent | Procure fresh chiral catalyst/ligand. If using a borane-based reagent, ensure it is fresh and was stored under inert conditions. For enzymatic reactions, verify the age and storage conditions of the enzyme.[7] | A significant improvement in ee, often to >99%, with a properly active catalyst.[17] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Asymmetric reductions are often highly temperature-sensitive. Lowering the temperature typically increases selectivity but may slow the reaction rate. Perform a temperature screening study (e.g., -10°C, 0°C, 25°C). | Identification of an optimal temperature that balances reaction rate and high enantioselectivity. |
| Presence of Moisture or Air | Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere (e.g., Nitrogen or Argon). Moisture can quench hydride reagents and interact with catalysts, reducing their effectiveness.[9] | Improved reproducibility and higher ee by preventing catalyst deactivation. |
| Incorrect Stoichiometry | Carefully verify the molar ratios of the substrate, reducing agent, and catalyst. An excess of the reducing agent might lead to background, non-selective reduction. | Consistent and optimized ee values by ensuring the catalytically controlled pathway is dominant. |
Problem 2: Significant Peak of Unreacted Starting Material (USM) in Final Product
Your HPLC or GC analysis shows a high percentage of 2-chloro-1-(3,4-difluorophenyl)ethanone remaining after the reaction is complete.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient Reducing Agent | Increase the equivalents of the hydride source or hydrogen donor (e.g., from 1.1 eq to 1.5 eq). Monitor the reaction progress by TLC or a quick in-process HPLC check to ensure full conversion.[7] | Complete consumption of the starting material within the desired reaction time. |
| Low Reaction Temperature | While low temperatures can improve selectivity, they can also drastically reduce the reaction rate. If conversion is low, consider a modest increase in temperature or a significant extension of the reaction time. | Achieving full conversion without a significant compromise in enantioselectivity. |
| Catalyst Poisoning | Ensure the starting material and solvent are pure. Impurities (e.g., acids, water) can act as catalyst poisons. Consider passing the solvent through a column of activated alumina before use. | Restoration of normal reaction rates and complete conversion. |
Problem 3: Identification of an Unknown Peak in GC-MS or HPLC
An unexpected peak appears in your chromatogram that does not correspond to the starting material, product enantiomers, or common solvents.
Troubleshooting Workflow
The workflow below outlines a systematic approach to identifying unknown byproducts.
Sources
- 1. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]
- 3. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. Efficient whole-cell biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol from 2-chloro-1-(3,4-difluorophenyl) e… [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Analytical methods for (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol characterization
An In-Depth Comparative Guide to the Analytical Characterization of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol
This guide provides a comprehensive comparison of the essential analytical methodologies for the characterization of this compound. As a critical chiral intermediate in the synthesis of pharmaceuticals like Ticagrelor, rigorous analytical control is paramount to ensure the identity, purity, and enantiomeric integrity of the final active pharmaceutical ingredient (API)[1]. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols.
The Analytical Imperative: Why Rigorous Characterization Matters
This compound (MW: 192.59 g/mol , Formula: C₈H₇ClF₂O) possesses a single stereocenter[2]. In pharmaceutical applications, it is common for only one enantiomer to exhibit the desired therapeutic activity, while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, the ability to confirm the absolute configuration and accurately quantify the enantiomeric excess (e.e.) is not merely a procedural step but a critical quality attribute mandated by regulatory agencies.
The analytical strategy for this molecule is twofold: first, to unequivocally confirm its chemical structure and identity, and second, to precisely determine its enantiomeric purity. This guide will dissect the optimal techniques for achieving these objectives.
Logical Workflow for Comprehensive Characterization
A robust analytical workflow ensures that all critical quality attributes of the compound are assessed logically. The primary steps involve structural confirmation followed by a precise determination of stereochemical purity.
Caption: Logical workflow for the analytical characterization of this compound.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity
For chiral molecules, HPLC with a chiral stationary phase (CSP) is the definitive technique for separating and quantifying enantiomers. The separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times[3][4].
Causality in Method Selection
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective for separating a wide range of chiral compounds, particularly aromatic alcohols like the target analyte[5]. The selection of a normal-phase mobile system (e.g., n-hexane and isopropanol) is deliberate. The non-polar hexane serves as the weak solvent, while the isopropanol acts as the polar modifier. The concentration of isopropanol is a critical parameter; it modulates the solute-CSP interactions, and fine-tuning its percentage is key to achieving optimal resolution between the enantiomeric peaks.
Detailed Experimental Protocol: Chiral HPLC
The following protocol is adapted from established methods for the analysis of this compound[6].
-
System Preparation:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve in 5 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak areas for both the (S)- and (R)-enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).
-
Data Presentation: Expected HPLC Performance
| Parameter | Value | Rationale |
| Column | Chiralpak® IC, 4.6x250 mm | Proven selectivity for aromatic alcohols. |
| Mobile Phase | n-Hexane : Isopropanol (99:1) | Optimal polarity for resolution on this CSP. |
| Flow Rate | 1.0 mL/min | Provides good peak shape and reasonable run time. |
| Temperature | 35 °C | Enhances efficiency and ensures reproducibility. |
| Detection | UV, 250 nm | High molar absorptivity of the analyte. |
| Expected e.e. | >98% for high-purity samples | Typical requirement for pharmaceutical intermediates.[6] |
Spectroscopic Methods for Structural Elucidation and Identity Confirmation
While HPLC confirms purity, a suite of spectroscopic techniques must be used to confirm that the chemical structure is indeed this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule by mapping its carbon-hydrogen framework.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Expected Spectral Data (Predicted based on similar structures[8][9]):
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.10-7.40 (m, 3H): Multiplet corresponding to the three aromatic protons on the difluorophenyl ring.
-
δ ~5.0 (dd, 1H): Doublet of doublets for the chiral proton (-CHOH), split by the adjacent -CH₂Cl protons and the hydroxyl proton.
-
δ ~3.70 (m, 2H): Multiplet for the two diastereotopic protons of the chloromethyl (-CH₂Cl) group.
-
δ ~2.5 (d, 1H): A broad singlet or doublet for the hydroxyl (-OH) proton, which may exchange with trace water.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~150-155 (dd): Aromatic carbons directly bonded to fluorine (showing C-F coupling).
-
δ ~115-125 (m): Other aromatic carbons.
-
δ ~72: Chiral carbon (-CHOH).
-
δ ~48: Chloromethyl carbon (-CH₂Cl).
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural information from its fragmentation pattern.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Data Acquisition: Acquire the spectrum in positive ion mode.
Expected Data:
-
Molecular Ion Peak: Expect to observe the protonated molecule [M+H]⁺ at m/z 193.02 or the sodium adduct [M+Na]⁺ at m/z 215.00.
-
Isotope Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak.
-
Key Fragments: Fragmentation may involve the loss of the chloromethyl group (-CH₂Cl) or water (-H₂O).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the presence of key functional groups.
Experimental Protocol:
-
Sample Preparation: Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) to create a thin film.
-
Analysis: Acquire the spectrum using an FTIR spectrometer.
Expected Absorption Bands (ν_max, cm⁻¹)[8]:
-
~3360 cm⁻¹ (broad): O-H stretching vibration of the alcohol group.
-
~1620, 1515 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1120 cm⁻¹: C-F stretching of the aryl fluoride.
-
~700-800 cm⁻¹: C-Cl stretching vibration.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Primary Application | Strengths | Limitations |
| Chiral HPLC | Enantiomeric purity (e.e.), chemical purity, quantification. | Quality control, release testing, process monitoring. | Highly precise and accurate for enantiomers; quantitative. | Requires method development; CSPs can be expensive. |
| NMR Spectroscopy | Unambiguous structural confirmation, identification of impurities. | Structural elucidation, identity confirmation. | Provides detailed structural information. | Lower sensitivity than MS; requires more sample. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation pattern. | Molecular weight confirmation. | High sensitivity; provides molecular formula. | Does not distinguish between isomers (including enantiomers). |
| IR Spectroscopy | Presence of key functional groups (OH, C-F, C-Cl). | Rapid identity check, functional group analysis. | Fast, simple, non-destructive. | Provides limited structural detail; not quantitative. |
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. While NMR, MS, and IR spectroscopy are indispensable for confirming the molecule's fundamental identity and structure, Chiral HPLC stands alone as the critical method for determining its stereochemical purity . The protocols and comparative data presented in this guide offer a robust framework for scientists to implement effective and reliable analytical controls, ensuring the quality and safety of this vital pharmaceutical intermediate.
References
- Method for preparing (S)-2-chloro-1-(3, 4-difluorophenyl) ethanol.
-
Efficient whole-cell biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol from 2-chloro-1-(3,4-difluorophenyl) ethanone in a sustainable reaction system. OUCI. [Link]
-
Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
(1S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. Wanhe Pharma. [Link]
-
L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature [Supporting Information]. The Royal Society of Chemistry. [Link]
-
Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex. [Link]
-
CHIRAL Handbook. BGB Analytik. [Link]
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- 1. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]
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- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bgb-analytik.com [bgb-analytik.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol - Google Patents [patents.google.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
A Comparative Guide to the Synthesis of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol: Chemical vs. Enzymatic Routes
The enantiomerically pure halohydrin, (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol, is a critical chiral building block in the synthesis of various pharmaceuticals. Its precise stereochemistry is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). The production of this key intermediate is dominated by two competing strategies: traditional chemical synthesis involving asymmetric catalysis and a "greener" biocatalytic approach using enzymes. This guide provides an in-depth, objective comparison of these methodologies, supported by experimental data, to assist researchers and process chemists in selecting the optimal synthetic route for their specific needs.
The Synthetic Challenge: Asymmetric Reduction of a Prochiral Ketone
Both chemical and enzymatic approaches start from the same prochiral ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone. The core challenge lies in the stereoselective reduction of the carbonyl group to furnish the desired (R)-enantiomer of the alcohol with high fidelity.
Caption: General reaction scheme for the synthesis.
The Chemical Approach: Precision through Asymmetric Catalysis
Chemical synthesis achieves enantioselectivity through the use of chiral metal catalysts or stoichiometric chiral reducing agents. Asymmetric transfer hydrogenation (ATH) and reduction with chiral borane reagents are prominent methods.
Mechanism and Rationale
In a typical ATH process, a metal catalyst, such as iridium or ruthenium, is complexed with a chiral ligand. This complex facilitates the transfer of a hydride from a hydrogen donor (e.g., formic acid or isopropanol) to the ketone substrate. The intricate three-dimensional structure of the chiral ligand creates a sterically hindered environment around the metal center, forcing the substrate to bind in a specific orientation. This geometric constraint dictates the face of the carbonyl that is accessible for reduction, leading to the preferential formation of one enantiomer.
The choice of ligand is critical; for instance, cinchona-alkaloid-based NNP ligands have been shown to be highly effective for the asymmetric hydrogenation of α-halogenated ketones, yielding chiral halohydrins with excellent enantiomeric excess (ee).[1] Similarly, chiral borane reagents like B-Chlorodiisopinocampheylborane (DIP-Chloride) establish a transient chiral environment that directs the hydride delivery with high stereoselectivity.[2]
Representative Experimental Protocol: Asymmetric Hydrogenation
This protocol is a representative example based on established methodologies for similar substrates.[1]
-
Catalyst Preparation: In an inert atmosphere glovebox, a solution of [Ir(cod)Cl]₂ and the chosen chiral NNP ligand (e.g., (1S,2S)-N,N'-bis(diphenylphosphino)-1,2-diphenylethylenediamine) are stirred in a degassed solvent like dichloromethane (DCM) for 30 minutes to form the active catalyst complex.
-
Reaction Setup: The reaction vessel is charged with the catalyst solution, the substrate (2-chloro-1-(3,4-difluorophenyl)ethanone), and a hydrogen donor such as a formic acid/triethylamine azeotrope.
-
Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 25-40°C) for several hours (typically 12-24h) until HPLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure (1R)-alcohol.
Caption: Workflow for Chemical Asymmetric Hydrogenation.
The Enzymatic Approach: Biocatalysis with Ketoreductases
Enzymatic synthesis utilizes ketoreductases (KREDs), a class of oxidoreductase enzymes, to perform the asymmetric reduction.[3][4] These biocatalysts offer exceptional selectivity under mild, aqueous conditions, positioning them as a sustainable alternative to chemical methods.[5]
Mechanism and Rationale
KREDs employ a nicotinamide cofactor, typically NADH or NADPH, as the source of the hydride. The enzyme's active site is a precisely shaped chiral pocket that binds the ketone substrate in a specific orientation relative to the cofactor. This lock-and-key mechanism ensures that the hydride is delivered to only one face of the carbonyl, resulting in the formation of a single alcohol enantiomer with extremely high purity.
A critical aspect of industrial biocatalysis is cofactor regeneration. Since cofactors are expensive, they are used in catalytic amounts. A secondary enzyme system, such as glucose dehydrogenase (GDH), is often co-expressed or added to the reaction. The GDH oxidizes a cheap sacrificial substrate like glucose, which in turn reduces the oxidized cofactor (NAD⁺/NADP⁺) back to its active form (NADH/NADPH), allowing the catalytic cycle to continue.[6]
Recent advances in protein engineering have allowed for the development of highly robust and active KREDs, tailored for specific substrates and process conditions.[3][4]
Representative Experimental Protocol: Whole-Cell Bioreduction
This protocol is based on the highly efficient synthesis using the PpKR8 enzyme co-expressed with a glucose dehydrogenase.[6]
-
Biocatalyst Preparation: E. coli cells co-expressing the ketoreductase (e.g., PpKR8) and a glucose dehydrogenase (for cofactor regeneration) are cultured and harvested. The resulting cell paste or lyophilized powder serves as the whole-cell biocatalyst.
-
Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is prepared containing glucose (the sacrificial substrate for regeneration), a catalytic amount of the NAD⁺ cofactor, and the whole-cell biocatalyst.
-
Substrate Addition: The substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, is added to the reaction mixture. Due to its low aqueous solubility, it may be added neat or as a solution in a water-miscible co-solvent. High substrate loadings (up to 300 g/L) have been reported.[6]
-
Reaction Conditions: The reaction is maintained at a mild temperature (e.g., 30-35°C) with gentle agitation. The pH is typically controlled by the addition of a base to neutralize the gluconic acid formed during cofactor regeneration.
-
Work-up and Purification: After the reaction is complete (monitored by HPLC, typically 12-24h), the mixture is centrifuged to remove the cells. The product is then extracted from the aqueous supernatant with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the product, often with sufficient purity to not require further chromatographic purification.
Caption: Workflow for Enzymatic Whole-Cell Bioreduction.
Head-to-Head Comparison: Performance Metrics
The choice between chemical and enzymatic synthesis hinges on a variety of performance indicators. The following table summarizes experimental data from representative studies to facilitate a direct comparison.
| Parameter | Chemical Synthesis (Asymmetric Hydrogenation) | Enzymatic Synthesis (PpKR8 KRED) |
| Enantiomeric Excess (ee) | Up to 99.6%[1] | >99.9%[6] |
| Yield | Typically high, but purification losses can occur. | Quantitative conversion reported.[6] |
| Substrate Concentration | Generally lower (e.g., 0.1-0.5 M) | Very high (up to 1.57 M or 300 g/L)[6] |
| Catalyst/Enzyme Loading | 0.1 - 1 mol% (metal catalyst) | Varies (whole cells), but enzyme is reusable. |
| Reaction Temperature | 25 - 80°C (can be higher or lower) | Mild (e.g., 30-35°C)[6] |
| Pressure | Can require elevated H₂ pressure (if not ATH). | Atmospheric pressure. |
| Solvent | Organic solvents (DCM, Toluene, Alcohols). | Primarily water (buffer). |
| Cofactor Requirement | None (uses H-donor like Formic Acid/IPA). | Requires catalytic NAD(P)H and a regeneration system.[6] |
| Space-Time Yield | Variable. | Extremely high (e.g., 728 g L⁻¹ day⁻¹)[6] |
| Purification | Often requires column chromatography. | Simple extraction may suffice. |
| Environmental Impact | Use of heavy metals and organic solvents. | "Green" process with biodegradable components. |
Concluding Analysis for Drug Development Professionals
Both chemical and enzymatic methodologies are capable of producing the target this compound with high enantiopurity. However, the operational philosophies and resulting process profiles are markedly different.
Chemical synthesis offers versatility and builds upon decades of established chemical engineering principles. The primary drawbacks are often associated with cost and environmental impact, including the use of expensive and potentially toxic heavy metal catalysts, flammable organic solvents, and sometimes harsh reaction conditions.[7] Purification can also be a significant contributor to the overall process mass intensity.
Enzymatic synthesis , particularly with modern, engineered ketoreductases, presents a compelling "green" and highly efficient alternative.[8] The advantages are numerous:
-
Unmatched Selectivity: Often achieving ee values >99.9%, which can be critical for pharmaceutical applications.[6]
-
Mild Conditions: Reactions run in water at ambient pressure and physiological temperatures, reducing energy costs and improving safety.
-
High Volumetric Productivity: The ability to run at extremely high substrate concentrations leads to impressive space-time yields, making the process highly economical for large-scale production.[6]
-
Simplified Purification: The product can often be isolated by a simple extraction, avoiding costly and solvent-intensive chromatography.
The main considerations for the enzymatic route include the initial investment in enzyme development or procurement and the management of the biological components of the process (e.g., fermentation, cell handling). However, as biocatalysis technology matures, these hurdles are becoming increasingly manageable.[3][4]
For drug development professionals, the enzymatic route for synthesizing this compound offers a scalable, cost-effective, and environmentally sustainable process that delivers a product of the highest chiral purity.
References
-
ResearchGate. (n.d.). Electroenzymatic Cascade Synthesis of Chiral α-Substituted Aromatic Halohydrins from Alkene: A Green and Stereoselective Approach. Retrieved from [Link]
-
ACS Publications. (2022). Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815. Organic Process Research & Development. Retrieved from [Link]
-
Semantic Scholar. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Retrieved from [Link]
- Google Patents. (n.d.). CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.
-
SciHorizon. (n.d.). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]
-
RSC Publishing. (2021). Enzymatic strategies for asymmetric synthesis. Chemical Biology. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Retrieved from [Link]
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RSC Publishing. (n.d.). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. Retrieved from [Link]
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Shiratori Pharmaceutical Co., Ltd. (n.d.). Chiral phenylethanol Compounds. Retrieved from [Link]
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ChiroBlock. (n.d.). Synthesis of Chiral Compounds and other Specialty Chemicals. Retrieved from [Link]
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RSC Publishing. (n.d.). Asymmetric syntheses. Part 11. Reduction of ketones and related ketone oximes with lithium aluminium hydride–3-O-cyclohexylmethyl-1,2-O-cyclohexylidene-α-D-glucofuranose complex to give optically active alcohols and amines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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ResearchGate. (n.d.). Enzymatic Cascades for the Regio- and Stereoselective Synthesis of Chiral Amines. Retrieved from [Link]
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OUCI. (n.d.). Efficient whole-cell biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol from 2-chloro-1-(3,4-difluorophenyl) ethanone in a sustainable reaction system. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. Retrieved from [Link]
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Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). 2-Chloro-1-(3,4-difluorophenyl)ethanone. Retrieved from [Link]
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DTIC. (1994). Super Hydrides. Retrieved from [Link]
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A Senior Application Scientist's Guide to Ketoreductase Selection for the Asymmetric Synthesis of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol
In the landscape of modern pharmaceutical synthesis, the pursuit of enantiomerically pure chiral intermediates is paramount. The selective synthesis of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol, a key building block for the antiplatelet agent Ticagrelor, represents a significant challenge where biocatalysis has emerged as a powerful and green alternative to traditional chemical methods.[1][2] This guide provides an in-depth evaluation of various ketoreductases (KREDs) for the stereoselective reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to its corresponding (1R)-chiral alcohol. We will delve into the performance of specific enzymes, present comparative data, and provide detailed experimental protocols to aid researchers and process chemists in selecting the optimal biocatalyst for this critical transformation.
The Significance of Stereoselectivity: Why Ketoreductases?
Ketoreductases are a class of oxidoreductase enzymes that catalyze the reversible reduction of ketones to their corresponding alcohols.[3] Their utility in pharmaceutical manufacturing stems from their often exquisite stereoselectivity, allowing for the production of a single enantiomer with high purity.[4][5] This is achieved through the enzyme's precisely shaped active site, which preferentially binds the substrate in an orientation that favors hydride attack on one specific face of the prochiral ketone.[6][7] The reaction is dependent on a nicotinamide cofactor, typically NADH or NADPH, which provides the hydride for the reduction.[6]
The general mechanism involves the binding of the cofactor to the enzyme, followed by the substrate. A hydride is then transferred from the cofactor to the carbonyl carbon of the ketone, and a proton is donated by a nearby acidic residue in the active site (often a tyrosine or serine) to the carbonyl oxygen, yielding the chiral alcohol.[7][8] The oxidized cofactor and the alcohol product are then released.
Comparative Evaluation of Ketoreductases
The selection of an appropriate KRED is critical for developing an efficient and scalable process. Below is a comparison of several KREDs that have been successfully employed for the synthesis of (1R)- or (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol. It is important to note that the reaction conditions and enzyme preparations (whole cell vs. purified enzyme) vary between studies, which can significantly impact performance.
| Enzyme | Source Organism | Enantioselectivity (e.e.%) | Substrate Conc. (g/L) | Conversion (%) | Reaction Time (h) | Cofactor System | Reference |
| ChKRED20 (Wild-Type) | Chryseobacterium sp. CA49 | >99% (S-alcohol) | - | - | - | NADH | [1][2] |
| ChKRED20 (L205A mutant) | Chryseobacterium sp. CA49 | >99% (S-alcohol) | 200 | 100 | 20 | NADH | [1] |
| PpKR8 | Paraburkholderia phymatum STM815 | 99.9% (R-alcohol) | 300 | 100 | - | NADH | [9] |
| KR-01 | Proprietary Library | >99.9% (S-alcohol) | 500 | ~100 | - | - | [10] |
| LsCRM4 | Levilactobacillus brevis | - | neat substrate | - | - | - | [8] |
Key Insights from the Comparison:
-
Stereocomplementarity: Both (R)- and (S)-selective enzymes are available, providing access to either enantiomer of the target alcohol. For the synthesis of the Ticagrelor intermediate, an (R)-selective KRED such as PpKR8 would be required.
-
Engineered Enzymes for Enhanced Performance: The mutant ChKRED20 (L205A) demonstrates the power of protein engineering to improve enzyme activity and stability, allowing for higher substrate loading and complete conversion.[1]
-
High Substrate Tolerance: Several enzymes, notably KR-01 and PpKR8, exhibit remarkable tolerance to high substrate concentrations, a crucial factor for the economic viability of an industrial process.[9][10]
-
Whole-Cell vs. Isolated Enzymes: Many studies utilize recombinant E. coli whole cells expressing the KRED of interest. This approach can be more cost-effective as it circumvents the need for enzyme purification and can facilitate cofactor regeneration using cellular machinery.
Experimental Protocols
Synthesis of 2-chloro-1-(3,4-difluorophenyl)ethanone (Substrate)
The starting material can be synthesized via a Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride.[11]
Materials:
-
1,2-Difluorobenzene
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of AlCl₃ in DCM at 0 °C, add chloroacetyl chloride dropwise.
-
Slowly add 1,2-difluorobenzene to the mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
General Protocol for Ketoreductase Screening
For researchers seeking to identify novel KREDs or screen commercial kits, the following protocol provides a general framework. Commercial screening kits, such as those from Codexis or Prozomix, offer a convenient platform with a diverse panel of enzymes and optimized reaction buffers.[12][13][14]
Materials:
-
Ketoreductase screening kit (e.g., Codex® KRED Screening Kit)[12][13]
-
2-chloro-1-(3,4-difluorophenyl)ethanone
-
Cofactor (NADH or NADPH)
-
Cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/secondary alcohol dehydrogenase)
-
Reaction buffer (as recommended by the kit manufacturer)
-
Organic solvent for extraction (e.g., ethyl acetate, methyl tert-butyl ether)
-
96-well microtiter plates
Procedure:
-
Prepare a stock solution of the substrate in a water-miscible organic solvent (e.g., DMSO, isopropanol).
-
Reconstitute the lyophilized KREDs in the provided buffer to a specific concentration.
-
In each well of a 96-well plate, combine the reaction buffer, cofactor, cofactor regeneration system, and the reconstituted KRED.
-
Initiate the reaction by adding the substrate stock solution to each well.
-
Seal the plate and incubate at a controlled temperature (e.g., 30 °C) with shaking for a defined period (e.g., 24 hours).
-
Quench the reaction by adding an organic solvent and mix thoroughly to extract the product.
-
Centrifuge the plate to separate the layers and analyze the organic phase by chiral HPLC or GC to determine the conversion and enantiomeric excess.
Analytical Method: Chiral HPLC for Enantiomeric Excess Determination
The accurate determination of enantiomeric excess is crucial for evaluating the performance of a KRED. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and reliable method for this purpose.[15][16][17]
Instrumentation and Conditions (based on a reported method): [18]
-
HPLC System: Agilent 1260 or equivalent
-
Chiral Column: Chiralpak IC (4.6 mm × 250 mm)
-
Mobile Phase: n-hexane:isopropanol (99:1, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 250 nm
Procedure:
-
Prepare a standard solution of the racemic 2-chloro-1-(3,4-difluorophenyl)ethanol to determine the retention times of both enantiomers.
-
Dilute the extracted reaction samples with the mobile phase.
-
Inject the samples onto the HPLC system.
-
Integrate the peak areas for the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (e.e.%) using the following formula: e.e.% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Conclusion and Future Outlook
The biocatalytic production of this compound using ketoreductases offers a highly efficient and stereoselective route to this valuable pharmaceutical intermediate. This guide has highlighted several promising KRED candidates and provided a framework for their evaluation. The availability of commercial screening kits and the power of protein engineering are continuously expanding the biocatalyst toolbox, enabling the development of robust and sustainable manufacturing processes. For researchers and drug development professionals, a systematic screening approach, coupled with a thorough understanding of the reaction parameters, will be key to successfully implementing this technology. The continued exploration of novel KREDs from diverse microbial sources and the application of advanced enzyme engineering techniques will undoubtedly lead to even more efficient and economically viable routes for the synthesis of this and other chiral molecules in the future.
References
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Codexis. Enzyme Screening Kits and Panels. [Link]
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Prozomix. Ketoreductase Screening Kit - 762 Enzymes. [Link]
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Biocatalysis Group. Alcohol dehydrogenases (ADH)/Ketone reductases (KRED). [Link]
-
Fisher Scientific. Enzymaster Enzyme Screening Kit. [Link]
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- Chen, Z., et al. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals.
- Sharma, P., et al. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)
-
The Versatility of 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone in Chemical Synthesis. [Link]
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-
Jiangxi Zhongding Biotechnology Co., Ltd. 2-Chloro-1-(3,4-difluorophenyl)ethanone. [Link]
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- Benchchem. Application Notes and Protocols for Reactions of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone.
- Huisman, G. W., et al. Practical chiral alcohol manufacture using ketoreductases. Current Opinion in Chemical Biology. 2010.
- Qiao, L., et al. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
- The Royal Society of Chemistry. Table of Contents.
- Wu, Z.-L., et al. Single mutations of ketoreductase ChKRED20 enhance the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol.
- Nnane, I. P., et al. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. 2018.
- Sánchez, J. M., et al. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. 2012.
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Phenomenex. Chiral HPLC Separations. [Link]
- Li, X., et al. Heterologous Expression of Ketoreductase ChKRED20 Mutant in Pichia pastoris and Bioreductive Production of (R)-1, 3-Butanediol. MDPI. 2024.
- Shang, Y., et al. Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045.
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A Comparative Guide to Catalysts for the Stereoselective Reduction of 2-Chloro-1-(3,4-difluorophenyl)ethanone
Introduction
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical development.[1][2][3][4] These molecules serve as critical building blocks for a vast array of therapeutic agents. One such vital intermediate is (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a key precursor in the synthesis of Ticagrelor, a potent antiplatelet drug.[5][6] The stereocenter in this alcohol is crucial for the drug's efficacy, making the stereoselective reduction of the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone, a reaction of significant industrial importance.
This guide provides a comparative analysis of various catalytic systems for this stereoselective reduction. We will delve into the performance of established chemical catalysts and the rising prominence of biocatalysts, offering experimental data and mechanistic insights to aid researchers in selecting the optimal catalyst for their needs.
Comparative Analysis of Catalytic Systems
The choice of catalyst for the stereoselective reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone hinges on several factors, including enantioselectivity (e.e.), yield, reaction conditions, and scalability. Below is a summary of prominent catalytic systems with their reported performance metrics.
| Catalyst System | Reducing Agent | Typical e.e. (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Corey-Bakshi-Shibata (CBS) | Borane complexes (e.g., BH₃·SMe₂) | >95 | High | High enantioselectivity, predictable stereochemistry.[7][8][9][10][11] | Requires stoichiometric borane, sensitive to moisture.[8][10] |
| Noyori-type Ru(II) Catalysts | H₂ or HCOOH/NEt₃ | >97 | High | High catalytic activity, broad substrate scope.[12][13][14][15][16][17][18][19][20][21] | Requires high-pressure H₂ or specific transfer hydrogenation conditions. |
| Chiral Rh(III) Catalysts | HCOOH/NEt₃ | Up to 99 | High | High activity and enantioselectivity, particularly for α-chloro ketones.[22][23][24][25] | Can be sensitive to substrate structure. |
| Biocatalysts (Ketoreductases) | Glucose/GDH or Isopropanol | >99 | >95 | Extremely high enantioselectivity, mild reaction conditions, environmentally benign.[5][26][27][28][29][30] | Substrate scope can be enzyme-specific, requires aqueous media. |
In-Depth Catalyst Profiles
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a well-established and reliable method for the enantioselective reduction of a wide range of ketones.[7][8][9][10][11] It employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like proline, in the presence of a borane reducing agent.[7]
Mechanism of Stereoselection: The key to the CBS reduction's high enantioselectivity lies in the formation of a rigid, six-membered ring transition state. The borane coordinates to the nitrogen of the oxazaborolidine, activating it as a hydride donor.[8][10] The ketone then coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, positioning the larger substituent away from the catalyst's chiral backbone.[7][8] This pre-organization ensures that the hydride is delivered to one specific face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol.
Diagram: CBS Reduction Catalytic Cycle
Caption: Catalytic cycle of the CBS reduction.
Noyori-type Asymmetric Hydrogenation
Ryoji Noyori's development of chiral ruthenium(II) catalysts for asymmetric hydrogenation and transfer hydrogenation revolutionized the synthesis of chiral alcohols.[19][21] These catalysts, typically featuring a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand, are highly active and selective for a broad range of ketones.[13][20][31]
Mechanism of Stereoselection: The Noyori-type catalysts operate through a "metal-ligand cooperative" mechanism.[16] The ruthenium center and the amine ligand work in concert to activate the hydrogen source and the ketone substrate. The chirality of both the diphosphine and diamine ligands creates a highly defined chiral environment around the metal center, dictating the facial selectivity of the hydride transfer to the coordinated ketone. The transition state involves a six-membered ring where the hydride on the ruthenium and the proton on the amine are transferred to the carbonyl oxygen and carbon, respectively.
Diagram: Noyori Asymmetric Hydrogenation
Caption: Simplified workflow for Noyori asymmetric hydrogenation.
Biocatalysis with Ketoreductases
The use of enzymes, particularly ketoreductases (KREDs), for the reduction of ketones has emerged as a powerful and green alternative to traditional chemical methods.[1][28][32][33] These enzymes often exhibit near-perfect enantioselectivity and operate under mild, aqueous conditions.
For the specific reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone, several ketoreductases have shown exceptional performance. For instance, a short-chain dehydrogenase, PpKR8, from Paraburkholderia phymatum STM815, has been reported to convert the substrate to the (R)-alcohol with 99.9% e.e. and at high substrate concentrations.[5] Similarly, engineered carbonyl reductases have been developed that show outstanding activity for the synthesis of the (S)-enantiomer.[26]
Mechanism of Stereoselection: The high stereoselectivity of ketoreductases stems from the precise three-dimensional arrangement of amino acid residues in the enzyme's active site. The substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, binds to the active site in a specific orientation through a network of non-covalent interactions. This locks the ketone in a position where the hydride from the cofactor (NADH or NADPH) can only be delivered to one of the two prochiral faces of the carbonyl group. A cofactor regeneration system, such as glucose/glucose dehydrogenase (GDH) or isopropanol/secondary alcohol dehydrogenase, is typically employed to recycle the expensive cofactor, making the process economically viable.
Experimental Protocols
Protocol 1: CBS Reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone
This protocol is a representative procedure and may require optimization.
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of (R)- or (S)-Me-CBS catalyst (0.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 1.2 eq.) to the catalyst solution. Stir for 15 minutes at 0 °C.
-
Add a solution of 2-chloro-1-(3,4-difluorophenyl)ethanone (1.0 eq.) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
-
Warm the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Biocatalytic Reduction using a Ketoreductase
This protocol is a general procedure and will vary depending on the specific enzyme and expression system used.
-
Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).
-
To the buffer, add the ketoreductase (as a whole-cell lysate, purified enzyme, or immobilized enzyme).
-
Add the cofactor, NAD(P)H, and the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Add 2-chloro-1-(3,4-difluorophenyl)ethanone (often dissolved in a water-miscible co-solvent like DMSO or isopropanol to improve solubility).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product if necessary and determine the enantiomeric excess by chiral HPLC.
Conclusion
The stereoselective reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone can be effectively achieved using a variety of catalytic systems. The Corey-Bakshi-Shibata reduction and Noyori-type asymmetric hydrogenations offer high enantioselectivities and yields, representing robust and well-understood chemical methods. However, the emergence of biocatalysis with ketoreductases presents a compelling alternative, often providing superior enantioselectivity under milder, more environmentally friendly conditions. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, and desired enantiopurity. For large-scale industrial production, the high efficiency and green credentials of biocatalysis make it an increasingly attractive option.
References
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-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Available at: [Link]
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Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available at: [Link]
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A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Journal of the American Chemical Society. Available at: [Link]
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A Stereochemically Well-Defined Rhodium(III) Catalyst for Asymmetric Transfer Hydrogenation of Ketones. Organic Letters. Available at: [Link]
-
Noyori Hydrogenation. NROChemistry. Available at: [Link]
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asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts. PubMed. Available at: [Link]
-
Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water. PubMed. Available at: [Link]
-
Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Available at: [Link]
- Asymmetric Hydrogenation of Ketones by Ruthenium C
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. 2018, 23(9), 2339.
-
Corey–Itsuno reduction. Wikipedia. Available at: [Link]
-
Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815. Organic Process Research & Development. Available at: [Link]
- LsCRM4‐catalyzed 2‐chloro‐1‐(3,4‐difluorophenyl)ethanone reduction to (1S)‐2‐chloro‐1‐(3,4‐difluorophenyl)ethanol in the neat substrate bioreaction system. Biotechnology and Bioengineering.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Journal of the Korean Chemical Society.
-
Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. Organic Letters. Available at: [Link]
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-
The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions. Available at: [Link]
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-
Enzymatic reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone with ketoreductase KR-01. ResearchGate. Available at: [Link]
-
Noyori Asymmetric Hydrogenation. YouTube. Available at: [Link]
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The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. Available at: [Link]
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A Comparative Guide to the Validation of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol as a Key Intermediate for Ticagrelor Synthesis
Executive Summary
Ticagrelor, a P2Y12 platelet inhibitor, is a cornerstone in the management of acute coronary syndromes.[1] The efficacy and safety of this critical therapeutic agent are fundamentally dependent on the purity and stereochemical integrity of its Active Pharmaceutical Ingredient (API). This, in turn, is dictated by the quality of the chemical building blocks used in its synthesis. This guide provides an in-depth validation of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol, a pivotal intermediate in a highly efficient synthetic route to Ticagrelor. We will objectively compare this pathway against prominent alternatives, supported by experimental data and detailed analytical protocols, to offer researchers and drug development professionals a comprehensive framework for its evaluation and implementation.
Introduction: The Strategic Importance of Intermediates in Ticagrelor Synthesis
Ticagrelor's complex molecular architecture features multiple chiral centers, making its synthesis a significant chemical challenge. The final API's pharmacological activity is contingent upon achieving the correct stereochemistry, particularly within its two key fragments: the cyclopentane-diol side chain and the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety.[1][2] The selection of a synthetic route and the quality control of its intermediates are therefore not merely process considerations but critical determinants of the final product's therapeutic value.
This compound serves as a direct precursor to the essential cyclopropylamine fragment. Its validation is paramount, as any impurities or stereochemical deviations at this stage can propagate through the synthesis, leading to costly purification challenges, reduced yields, and potentially compromising the safety and efficacy of the final drug substance.
Comparative Analysis of Major Ticagrelor Synthetic Routes
The manufacturing pathway for Ticagrelor has evolved to improve efficiency, safety, and cost-effectiveness. Several distinct strategies have been reported, each with unique intermediates and process considerations. Here, we compare the route proceeding through this compound with two notable alternatives.
Route A: Asymmetric Reduction to this compound
This modern approach focuses on establishing the desired stereochemistry early. It begins with the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone, which is subjected to a stereoselective reduction to form the target chiral alcohol intermediate. This intermediate is then converted to the crucial (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, a core building block for Ticagrelor.[3]
Route B: Biocatalytic Cyclopropanation
A "greener" alternative involves the use of engineered enzymes to catalyze the cyclopropanation of 3,4-difluorostyrene.[2] This method can produce a cyclopropane precursor with very high diastereoselectivity and enantioselectivity, avoiding some of the hazardous reagents used in more traditional chemical syntheses.[2] This precursor is then converted to the same key cyclopropylamine fragment.
Route C: The "Nitro-Reduction" Pathway
Earlier patented syntheses often involved a longer route starting with the condensation of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine with a protected cyclopentylamine derivative.[4][5] This pathway involves a reduction of a nitro group, cyclization to form the triazole ring, and several subsequent functional group manipulations.[4] While effective, these routes can be lengthy and sometimes employ hazardous reagents like isoamyl nitrite.[6]
Diagram 1: High-Level Comparison of Ticagrelor Synthetic Strategies
Caption: Comparative overview of three synthetic routes to Ticagrelor.
Performance Comparison
| Parameter | Route A (Asymmetric Reduction) | Route B (Biocatalysis) | Route C (Nitro-Reduction) |
| Key Advantage | Early stereocenter control, high purity. | High stereoselectivity (>99% dr, 98% ee reported), "green" chemistry.[2] | Well-established, documented in early patents. |
| Number of Steps | Generally shorter and more convergent. | Can be very short for the key fragment, but requires enzyme development. | Often a longer, linear sequence.[4] |
| Reagent Safety | Avoids highly toxic reagents used in other routes. Utilizes catalytic metals.[3] | Generally safer, using whole-cell biocatalysts in aqueous media. | May involve hazardous reagents like iron powder, acetic acid, and nitrites.[6] |
| Scalability | High. Catalytic reactions are well-suited for industrial production.[3] | Potentially high, but may require specialized bioreactor equipment. | Proven scalability, but can generate significant waste streams. |
| Stereocontrol | Excellent. Directly determined by the chiral catalyst. | Excellent. Determined by the engineered enzyme's active site.[2] | Stereochemistry is introduced at different stages, sometimes requiring resolution. |
Validation Protocol for this compound
Rigorous validation ensures that the intermediate consistently meets the required specifications for identity, strength, quality, and purity.
Synthesis: Catalytic Asymmetric Hydrogen Transfer
The synthesis of the target intermediate is achieved via the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. The choice of a catalytic hydrogen transfer reaction is deliberate; it avoids the need for high-pressure hydrogenation equipment and offers a simple, cost-effective, and scalable process.[3]
Experimental Protocol:
-
Reactor Setup: To a clean, dry, nitrogen-purged reactor, add 2-chloro-1-(3,4-difluorophenyl)ethanone (1.0 eq) and a suitable solvent such as dichloromethane (10 vol).
-
Catalyst Addition: Add the chiral metal catalyst (e.g., a Ruthenium-based catalyst with a chiral diamine ligand) (0.001 eq). The specific choice of catalyst and ligand enantiomer dictates the stereochemical outcome ((R) vs. (S)).
-
Hydrogen Source: Prepare a premixed solution of formic acid (2.5 eq) and triethylamine (2.5 eq) and add it portion-wise to the reactor, maintaining the internal temperature below 30°C.
-
Reaction Monitoring: Stir the reaction at 25-30°C. Monitor the conversion of the starting material by HPLC until it is <1.0%.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic phase, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product.
-
Purification: If necessary, the crude oil can be purified by silica gel column chromatography to yield this compound as a clear, viscous liquid.[3]
Diagram 2: Validation Workflow for the Ticagrelor Intermediate
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A Senior Application Scientist's Comparative Guide to the Purification of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol
Introduction: The Critical Role of Purity for a Key Chiral Intermediate
(1R)-2-chloro-1-(3,4-difluorophenyl)ethanol is a high-value chiral building block, most notably serving as a key intermediate in the synthesis of the antiplatelet medication, Ticagrelor.[1] The stereochemistry at the C1 position is crucial for the drug's efficacy. Asymmetric synthesis routes, often employing ketoreductase enzymes or chiral catalysts, aim to produce the desired (R)-enantiomer from the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone.[1][2][3][4]
However, no synthesis is perfect. The crude product invariably contains the undesired (S)-enantiomer, residual starting material, and other process-related impurities. Achieving the exceptionally high enantiomeric and chemical purity required for pharmaceutical applications (>99.5% e.e.) necessitates a robust and efficient purification strategy. The choice of purification technique is a critical decision, profoundly impacting yield, cost, scalability, and the final purity of the active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of the three most viable purification techniques for this compound:
-
Classical Silica Gel Chromatography
-
Preparative High-Performance Liquid Chromatography (Prep HPLC)
-
Diastereomeric Salt Recrystallization
We will dissect the underlying principles of each method, provide detailed experimental protocols, and present comparative data to empower you, the researcher, to make the most informed decision for your specific needs—from lab-scale synthesis to process development.
Overall Purification Workflow
The journey from a crude reaction mixture to a highly purified chiral alcohol involves several stages. The choice of the primary purification technique is a pivotal fork in this path.
Caption: General workflow for the purification of this compound.
Technique 1: Classical Silica Gel Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. It is primarily used to remove chemical impurities, such as unreacted ketone, rather than to resolve enantiomers.
Causality & Expertise: Silica gel is a polar stationary phase. Our target molecule is moderately polar due to the hydroxyl group.[5] The starting material, the ketone, is less polar. Therefore, by using a mobile phase of low to moderate polarity (e.g., a hexane/ethyl acetate mixture), we can elute the less polar ketone first, followed by the desired alcohol product. The difluorophenyl group also influences polarity and interaction with the silica.[6] This method is excellent for initial cleanup but will not separate the (R) and (S) enantiomers.
Experimental Protocol: Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 95:5 n-Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column, allowing the silica to pack under gravity or with light pressure. Ensure a flat, undisturbed bed.
-
Sample Loading: Dissolve the crude product (post-workup) in a minimal amount of dichloromethane or the mobile phase. Carefully load the solution onto the top of the silica bed.
-
Elution: Begin elution with the mobile phase (e.g., 90:10 n-Hexane:Ethyl Acetate). A gradient elution, gradually increasing the polarity by adding more ethyl acetate, can improve separation.[3]
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified, racemic, or enantiomerically-enriched alcohol.
Caption: Workflow for purification via silica gel chromatography.
Technique 2: Preparative Chiral HPLC
Preparative High-Performance Liquid Chromatography (HPLC) is the gold standard for direct enantiomeric separation.[7][8][9] It utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing one to be retained longer in the column, thus enabling their separation.
Causality & Expertise: The most effective CSPs for this type of molecule are often polysaccharide-based, such as cellulose or amylose derivatives coated on a silica support (e.g., Chiralcel® or Chiralpak® series).[10][11] The chiral recognition mechanism involves a combination of hydrogen bonding (with the alcohol), dipole-dipole interactions (with the C-Cl and C-F bonds), and π-π stacking (with the difluorophenyl ring) within the chiral grooves of the stationary phase. The choice of mobile phase (typically a non-polar solvent like hexane with a polar modifier like isopropanol) is critical to modulate these interactions and achieve baseline separation.[12]
Experimental Protocol: Preparative Chiral HPLC
-
System Preparation: Prime the HPLC system with the chosen mobile phase (e.g., 98:2 n-Hexane:Isopropanol). Equilibrate the chiral column (e.g., Chiralpak® IC) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the chemically purified alcohol in the mobile phase to a concentration suitable for preparative scale (e.g., 10-20 mg/mL), ensuring it is fully dissolved and filtered.
-
Method Development (Analytical Scale): First, develop the method on an analytical scale column (4.6 mm ID) to determine retention times and optimize the mobile phase composition for the best resolution.
-
Injection & Separation: Inject the sample onto the preparative column (e.g., >20 mm ID). The two enantiomers will elute at different times.
-
Fraction Collection: Use a fraction collector triggered by UV detection to selectively collect the peaks corresponding to the (S)- and desired (R)-enantiomers.
-
Product Isolation: Combine the fractions containing the pure (1R)-enantiomer. Remove the solvent under reduced pressure to yield the highly pure product.
Caption: Workflow for purification via preparative chiral HPLC.
Technique 3: Diastereomeric Salt Recrystallization
This classical resolution technique leverages the fact that diastereomers have different physical properties, including solubility.[13] By reacting the racemic alcohol with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed. These salts can then be separated by fractional crystallization.
Causality & Expertise: The key is selecting an appropriate chiral resolving agent. For a weakly acidic alcohol like our target, a chiral acid is required to form a stable derivative. A common and effective choice is an enantiomerically pure form of tartaric acid, such as L-(+)-Tartaric acid.[14] The reaction forms two diastereomeric esters: (1R)-alcohol-L-tartrate and (1S)-alcohol-L-tartrate. The different 3D arrangements of these diastereomers lead to distinct crystal packing efficiencies in a given solvent. One diastereomer will be significantly less soluble, allowing it to crystallize out of the solution, leaving the other in the mother liquor. The choice of solvent is paramount; it must provide a large solubility differential between the two diastereomers at different temperatures.[15][16]
Experimental Protocol: Diastereomeric Salt Recrystallization
-
Salt Formation: In a suitable solvent (e.g., ethanol or ethyl acetate), dissolve the enantiomerically enriched alcohol. Add a sub-stoichiometric amount (e.g., 0.5-0.6 equivalents) of the chiral resolving agent (e.g., L-(+)-Tartaric acid). Heat the mixture gently to ensure complete dissolution.
-
Crystallization: Slowly cool the solution to room temperature, then further cool in an ice bath. The less soluble diastereomeric salt will crystallize. The cooling rate must be slow to ensure high purity.[15]
-
Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Salt Cleavage (Liberation of Alcohol): Dissolve the purified diastereomeric salt in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sat. NaHCO₃) to hydrolyze the ester and remove the tartaric acid.
-
Final Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiopure (1R)-alcohol.
Caption: Workflow for purification via diastereomeric salt recrystallization.
Performance Benchmark: A Comparative Analysis
The optimal purification strategy depends on the scale of operation, required purity, and available resources. The following table summarizes the expected performance of each technique for the purification of this compound.
| Parameter | Silica Gel Chromatography | Preparative Chiral HPLC | Diastereomeric Salt Recrystallization |
| Primary Goal | Chemical Purity | Enantiomeric Purity | Enantiomeric Purity |
| Typical Yield | >90% | 85-95% (per enantiomer) | 60-80% (of desired enantiomer) |
| Final Purity (e.e.) | No enantioseparation | >99.9% | >99.5% |
| Solvent Consumption | High | Very High | Moderate to Low |
| Throughput / Time | Slow, batch-wise | Low throughput, time-consuming | High throughput, scalable |
| Scalability | Good for lab-scale, challenging for process | Poor, limited to kg scale | Excellent, suitable for industrial scale |
| Cost (Consumables) | Low (Silica, Solvents) | High (Chiral Column, Solvents) | Moderate (Resolving Agent, Solvents) |
Senior Application Scientist's Note: A Hybrid Approach for Optimal Results
In a drug development setting, a multi-step, hybrid approach is often the most effective and economical strategy.
-
Initial Cleanup: Use classical silica gel chromatography on the crude product to remove baseline chemical impurities. This protects the expensive chiral column in the subsequent step or simplifies the crystallization matrix.
-
Enantiomeric Purification:
-
For small-scale (mg to g) synthesis and reference standard generation, Preparative Chiral HPLC is unmatched in its ability to deliver ultra-high purity material (>99.9% e.e.) directly.
-
For process development and large-scale (kg) production, Diastereomeric Salt Recrystallization is the industry standard. While it requires more initial process development (screening of resolving agents and solvents), its scalability, cost-effectiveness, and high throughput make it the superior choice for manufacturing.
-
Conclusion
The purification of this compound is a critical step that demands careful consideration of the available techniques. While silica gel chromatography serves as an essential tool for initial chemical cleanup, the true challenge lies in enantiomeric resolution. Preparative Chiral HPLC offers a direct and precise method for obtaining small quantities of exceptionally pure material, making it ideal for research and analytical purposes. For large-scale manufacturing, however, the classical yet powerful technique of Diastereomeric Salt Recrystallization remains the most pragmatic and economically viable path to achieving the stringent purity requirements of the pharmaceutical industry. Understanding the principles, advantages, and limitations of each method allows scientists to design a purification strategy that is not only effective but also efficient and scalable.
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A Comparative Guide to the Synthesis of (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol: A Cost-Benefit Analysis for Pharmaceutical Intermediates
Introduction: The Critical Role of a Chiral Building Block
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical determinant of a drug's efficacy and safety. (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol stands out as a high-value chiral intermediate, most notably as a crucial building block in the synthesis of Ticagrelor, a potent P2Y₁₂ platelet inhibitor used in the treatment of acute coronary syndromes.[1][2][3] The stereochemistry at the C1 position is paramount; the desired (R)-enantiomer dictates the final stereochemical configuration and biological activity of the active pharmaceutical ingredient (API).
The challenge for process chemists and drug development professionals lies in identifying a synthetic route that is not only efficient and high-yielding but also economically viable, scalable, and environmentally sustainable. The primary precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone, is a prochiral ketone, making asymmetric reduction the most direct and logical approach.[4][5]
This guide provides an in-depth cost-benefit analysis of the two predominant strategies for synthesizing this compound: asymmetric chemical catalysis and biocatalytic (enzymatic) reduction. We will dissect the underlying principles, provide representative experimental protocols, and offer field-proven insights into the practicalities of each route to guide researchers in making informed strategic decisions.
Route 1: Asymmetric Transfer Hydrogenation (ATH) - The Classic Chemical Approach
Asymmetric transfer hydrogenation is a cornerstone of modern organic synthesis for the production of chiral alcohols. This method relies on a chiral transition-metal catalyst, typically based on ruthenium or rhodium, to facilitate the enantioselective transfer of a hydride from a simple hydrogen donor to the ketone substrate.
Causality Behind the Method: The elegance of ATH lies in the formation of a transient, diastereomeric complex between the chiral catalyst and the prochiral ketone. The steric and electronic properties of the chiral ligand create a highly organized transition state, energetically favoring hydride attack on one specific face of the carbonyl, leading to the preferential formation of one enantiomer.[6][7]
Experimental Workflow: Asymmetric Transfer Hydrogenation
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Representative Protocol: Ruthenium-Catalyzed ATH
-
Inert Atmosphere: A reaction vessel is charged with 2-chloro-1-(3,4-difluorophenyl)ethanone (1.0 eq) and a chiral ruthenium catalyst, such as (R,R)-TsDPEN-Ru (0.005-0.01 eq), under a nitrogen or argon atmosphere.
-
Solvent and Donor: An aprotic solvent (e.g., dichloromethane) is added, followed by a hydrogen source, typically an azeotropic mixture of formic acid and triethylamine (5:2 ratio, 2.0-5.0 eq).
-
Reaction: The mixture is stirred at a controlled temperature (e.g., 30°C) for 12-24 hours, with reaction progress monitored by HPLC.
-
Workup: Upon completion, the reaction is quenched with water or a saturated NaHCO₃ solution. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography or crystallization to yield the enantiomerically enriched alcohol.
Cost-Benefit Analysis: Asymmetric Transfer Hydrogenation
| Feature | Benefits | Costs & Drawbacks |
| Selectivity & Yield | Generally provides high yields and excellent enantioselectivity (often >95% e.e.). | Enantioselectivity can be highly sensitive to substrate, catalyst, and conditions. |
| Cost | Well-established technology with predictable outcomes. | High cost of noble metal catalysts (Ru, Rh) and chiral ligands. |
| Process & Purity | Relatively straightforward chemical setup. | Risk of heavy metal contamination in the final product, a major regulatory concern for APIs. Requires stringent purification steps. |
| Safety & Environment | Operates at moderate temperatures and pressures. | Often requires volatile organic solvents and stoichiometric activating agents (e.g., bases), increasing the Process Mass Intensity (PMI). |
| Scalability | Readily scalable, but catalyst cost becomes a significant factor at large scales. | Homogeneous catalyst can be difficult to recover and reuse, impacting cost-effectiveness. |
Route 2: Biocatalytic Reduction - The Green Chemistry Approach
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For the synthesis of chiral alcohols, ketoreductases (KREDs) are the enzymes of choice. These enzymes utilize a cofactor, typically NADPH or NADH, to deliver a hydride to the ketone with near-perfect stereocontrol.
Causality Behind the Method: The active site of a ketoreductase is a precisely shaped chiral pocket. The substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, can only bind in a specific orientation that exposes one of its two prochiral faces to the enzyme-bound cofactor. This lock-and-key mechanism ensures the hydride is delivered to a single face, resulting in the formation of a single enantiomer.[8][9] Modern approaches often use whole recombinant cells (like E. coli) that are engineered to overexpress both the desired KRED and a secondary enzyme, such as glucose dehydrogenase (GDH), for continuous regeneration of the expensive cofactor, making the process economically feasible.[1]
Experimental Workflow: Whole-Cell Biocatalytic Reduction
Caption: Workflow for Whole-Cell Biocatalytic Reduction.
Representative Protocol: KRED-Mediated Whole-Cell Reduction
This protocol is based on the highly efficient process developed by Wang et al. (2022) for the (R)-enantiomer.[1][3]
-
Cell Culture: Escherichia coli cells co-expressing a ketoreductase (e.g., PpKR8) and a glucose dehydrogenase are cultured via fermentation and harvested.
-
Reaction Mixture: An aqueous buffer (e.g., pH 7.0) is charged with the cell paste, glucose (1.2 eq) as the co-substrate for cofactor regeneration, and the NAD⁺ cofactor.
-
Substrate Addition: 2-chloro-1-(3,4-difluorophenyl)ethanone is added to the reaction. Remarkably, studies have shown that substrate loadings can be as high as 300 g/L.[1] The pH is maintained at 7.0 with the addition of a base.
-
Bioconversion: The mixture is agitated at a controlled temperature (e.g., 30°C) for approximately 24 hours. Progress is monitored by HPLC.
-
Workup: Upon completion (>99% conversion), the mixture is extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated to yield the final product. The purity is often high enough that further chromatographic purification may not be necessary.
Cost-Benefit Analysis: Biocatalytic Reduction
| Feature | Benefits | Costs & Drawbacks |
| Selectivity & Yield | Exceptional enantioselectivity, often >99.9% e.e.[1][2] Quantitative conversion is frequently achieved. | Enzyme activity can be sensitive to high substrate or product concentrations, though recent studies have overcome this.[1][2] |
| Cost | Avoids expensive and toxic heavy metals. Cofactor regeneration systems dramatically lower operational costs. | Initial investment in enzyme screening, development, and fermentation can be significant. |
| Process & Purity | No risk of heavy metal contamination. The product is often of very high purity after a simple extraction. | Requires expertise in microbiology and biocatalysis. Downstream processing must remove biomass and proteins. |
| Safety & Environment | "Green" process: operates in water under mild conditions (ambient temperature and pressure).[2][8] The catalyst (enzyme/cells) is biodegradable. | Large volumes of aqueous waste are generated, although it is generally non-hazardous. |
| Scalability | Highly scalable. Fermentation technology is mature, and high space-time yields (e.g., 728 g/L/day) have been demonstrated.[1] | Requires specialized bioreactor equipment. |
Head-to-Head Comparison: A Data-Driven Summary
| Metric | Asymmetric Transfer Hydrogenation | Biocatalytic Reduction | Justification/Commentary |
| Enantiomeric Excess (e.e.) | Typically 90-98% | >99.9% | Biocatalysis offers unparalleled stereochemical control.[1][2] |
| Typical Yield | High (90-95%) | Very High (>98%) | Biocatalytic routes often achieve near-quantitative conversion. |
| Space-Time Yield | Moderate | High (e.g., 728 g/L/day) | High substrate loading in biocatalysis leads to exceptional productivity.[1] |
| Catalyst Cost | High (Noble metals & ligands) | Low (at scale) | Enzyme production is cost-effective at scale; cofactor regeneration is key. |
| Environmental Profile | Moderate (Solvent use) | Excellent (Aqueous, mild) | Biocatalysis is a cornerstone of green chemistry.[8][9] |
| Product Purity Concerns | Heavy metal leaching | Biomass/protein removal | The risk of metal contamination is a major drawback for the chemical route in pharma. |
| Scalability & Capex | Standard chemical reactors | Requires bioreactors | Both are scalable, but require different infrastructure investments. |
Conclusion and Expert Recommendation
While asymmetric transfer hydrogenation is a powerful and well-established tool in the synthetic chemist's arsenal, its application in the large-scale manufacturing of a pharmaceutical intermediate like this compound is fraught with challenges. The high cost of catalysts and, more critically, the regulatory burden associated with potential heavy metal contamination, significantly detract from its appeal.
In contrast, biocatalytic reduction has emerged as the superior and strategically sounder methodology for industrial production. The demonstrated ability to achieve near-perfect enantioselectivity (>99.9% e.e.) and quantitative yields under mild, environmentally benign conditions is a compelling advantage.[1][2] Recent advancements have overcome historical limitations of low substrate loading, with processes now operating at concentrations up to 300-500 g/L, leading to outstanding space-time yields that rival traditional chemical synthesis.[1][2]
For researchers and drug development professionals, the path forward is clear. The initial investment in developing a robust biocatalytic process is offset by significant long-term benefits in manufacturing costs, product purity, safety, and environmental sustainability. The biocatalytic route is not just a "green" alternative; it is a more efficient, precise, and economically advantageous technology for producing this critical chiral intermediate at scale.
References
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Wang, H. et al. (2022). Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815. Organic Process Research & Development. Available at: [Link]
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Li, Z. et al. (2020). Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. Organic Process Research & Development. Available at: [Link]
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Reddy, G. et al. (2017). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Patel, S. et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus. Available at: [Link]
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ACS Publications. (2022). Efficient Biocatalytic Synthesis of (R)‑2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815. ACS Figshare. Available at: [Link]
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Venkatraman, S. et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN Journal of Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. Available at: [Link]
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ResearchGate. (n.d.). LsCRM4‐catalyzed 2‐chloro‐1‐(3,4‐difluorophenyl)ethanone reduction to (1S)‐2‐chloro‐1‐(3,4‐difluorophenyl)ethanol in the neat substrate bioreaction system. Available at: [Link]
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Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology. Available at: [Link]
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OUCI. (n.d.). Efficient whole-cell biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol from 2-chloro-1-(3,4-difluorophenyl) ethanone in a sustainable reaction system. Available at: [Link]
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National Center for Biotechnology Information. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express. Available at: [Link]
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PubMed. (2014). Asymmetric syntheses and bio-evaluation of novel chiral esters derived from substituted tetrafluorobenzyl alcohol. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). 2-Chloro-1-(3,4-difluorophenyl)ethanone. Available at: [Link]
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Safety Operating Guide
Senior Scientist's Guide to Safe Handling: Personal Protective Equipment for (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol
As researchers and scientists in drug development, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol is a key building block and reference standard in various synthetic pathways.[1][2] However, its utility is matched by a significant hazard profile that necessitates rigorous safety protocols. This guide moves beyond a simple checklist, providing a comprehensive operational plan that explains the causality behind each safety recommendation, ensuring a self-validating system of protection for you and your team.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks is the foundation of effective protection. The European Chemicals Agency (ECHA) classification for this compound reveals a multi-faceted hazard profile that dictates our choice of Personal Protective Equipment (PPE).[3] Failure to appreciate these risks can lead to serious, and in some cases, irreversible harm.
Table 1: GHS Hazard Profile for this compound [3]
| Hazard Class & Category | H-Statement | Practical Implication & Rationale for Protection |
|---|---|---|
| Acute Toxicity, Category 4 | H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled. This broad toxicity profile means all routes of exposure—ingestion, dermal, and respiratory—are significant. Our PPE strategy must therefore be holistic, preventing contact with skin, eyes, and the respiratory system. |
| Skin Irritation, Category 2 | H315 | Causes skin irritation. Direct contact can lead to redness, inflammation, and discomfort. This necessitates the use of appropriate gloves and protective clothing to form a reliable barrier. |
| Serious Eye Damage, Cat. 1 | H318 | Causes serious eye damage. This is the most severe classification for eye hazards, indicating a risk of permanent vision impairment or blindness from splashes. Standard safety glasses are insufficient; chemical splash goggles and a face shield are mandatory. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. Inhalation of dust or aerosols can irritate the throat and lungs, leading to coughing and tightness in the chest. This drives the requirement for handling within a certified chemical fume hood. |
The compound is also known to emit highly toxic fumes, including Hydrogen chloride (HCl) and Hydrogen fluoride (HF), upon combustion, a critical consideration for fire safety and emergency response.[3]
Core PPE Protocol: Your First Line of Defense
Based on the hazard assessment, a multi-layered PPE approach is required. This is not merely a recommendation but a mandatory operational standard for handling this compound.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye & Face | Tightly-fitting, splash-proof chemical goggles AND a full-face shield.[3][4] | The "Serious Eye Damage" classification (H318) requires robust protection against splashes. Goggles seal the eye area, and the face shield protects the entire face from splashes and aerosols.[3] |
| Hand | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect before each use and use proper removal technique.[3] | Protects against skin irritation (H315) and dermal absorption toxicity (H312). Contaminated gloves must be disposed of as hazardous waste.[4] |
| Body | A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes.[5] | Prevents accidental skin contact and absorption. Ensures no skin is exposed between the shoe and pant leg. |
| Respiratory | Primary: Handle only within a certified chemical fume hood. Emergency: A self-contained breathing apparatus (SCBA) must be available for spills or emergencies.[3] | The fume hood is an engineering control to prevent inhalation of vapors or aerosols, addressing the H332 and H335 hazards. An SCBA is critical for responding to situations where the fume hood's containment is breached. |
Operational Plan: From Benchtop to Disposal
PPE is only effective when integrated into a validated workflow. The following protocols provide step-by-step guidance for safe handling and emergency preparedness.
Safe Handling and Storage Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and certified. Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[3] Don all required PPE as specified in Table 2.
-
Handling: Conduct all manipulations, including weighing and transfers, within the fume hood to minimize inhalation exposure.[1] Use secondary containment (e.g., a tray) to contain any potential spills during transport or use.
-
Post-Handling: After handling, decontaminate all working surfaces. Carefully remove gloves using a method that avoids touching the outer surface and dispose of them in a designated hazardous waste container.[4] Wash hands thoroughly with soap and water.[1]
-
Storage: Store the compound in its original, tightly closed container in a cool, well-ventilated area designated for toxic chemicals.[3] The supplier recommends storage under an inert gas like Argon.[3]
Emergency Protocol: Spill Management
A spill of this material constitutes a significant risk. The immediate priority is to ensure personnel safety and prevent the spread of contamination. All personnel must be trained on this procedure.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
